B1580132 L-GLUTAMINE-N-T-BOC (ALPHA-15N+)

L-GLUTAMINE-N-T-BOC (ALPHA-15N+)

Cat. No.: B1580132
M. Wt: 247.25
Attention: For research use only. Not for human or veterinary use.
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Description

L-GLUTAMINE-N-T-BOC (ALPHA-15N+) is a useful research compound. Molecular weight is 247.25. The purity is usually 98%.
BenchChem offers high-quality L-GLUTAMINE-N-T-BOC (ALPHA-15N+) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-GLUTAMINE-N-T-BOC (ALPHA-15N+) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Weight

247.25

Purity

98%

Origin of Product

United States

Foundational & Exploratory

Technical Guide: L-GLUTAMINE-N-T-BOC (ALPHA-15N+) in Chemical Biology & Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Architecture

L-Glutamine-N-t-Boc (alpha-15N) is a high-precision isotopic building block used primarily in Solid-Phase Peptide Synthesis (SPPS) and Nuclear Magnetic Resonance (NMR) structural biology. Unlike standard amino acids, this reagent carries a stable nitrogen-15 isotope (


) exclusively at the 

-amino position, protected by a tert-butyloxycarbonyl (Boc) group.

This specific architecture serves a dual purpose in drug development:

  • Synthetic Control: The Boc group allows for orthogonal protection strategies in peptide assembly, specifically compatible with acid-labile deprotection cycles.

  • Spectral Visibility: The

    
     label acts as a non-radioactive, NMR-active beacon (
    
    
    
    ), enabling researchers to pinpoint the exact backbone dynamics of the glutamine residue within a complex protein or peptide fold, free from the background noise of side-chain amides.
Chemical Specifications
PropertyDetail
Chemical Name N-

-t-Boc-L-Glutamine-

-

CAS (Unlabeled) 13726-85-7
Isotopic Enrichment >98% atom

(Alpha position only)
Protecting Group tert-Butyloxycarbonyl (Boc) - Acid Labile
Solubility Soluble in DMF, DCM, Methanol; Low solubility in water
Key Risk High propensity for cyclization to Pyroglutamate (pGlu) under acidic conditions

Part 2: Core Application – Solid-Phase Peptide Synthesis (SPPS)[7]

The primary utility of this compound is the site-specific incorporation of an NMR probe into a peptide sequence using Boc chemistry . Unlike Fmoc chemistry (which uses base for deprotection), Boc chemistry relies on acid (TFA) for deprotection and HF/TFMSA for cleavage.

The "Pyroglutamate" Challenge (Expertise & Experience)

Why this matters: Glutamine derivatives, particularly those with N-terminal protection like Boc, are notoriously unstable. The


-amide side chain can attack the activated 

-carbonyl or the protonated

-amine, leading to the formation of Pyroglutamic acid (pGlu) . This cyclization terminates the peptide chain and renders the expensive isotopic label useless.

Mechanism of Failure:

  • Acid Catalysis: During the removal of the Boc group (using TFA), the liberated

    
    -amine is protonated. If the side chain is unprotected (as in this reagent), the amide nitrogen can attack the backbone, releasing ammonia and forming the cyclic lactam.
    
  • Activation: During coupling, if the carboxyl group is activated too slowly, the side chain can cyclize.

Validated Protocol: Preventing Side Reactions

To ensure Trustworthiness , the following protocol minimizes pGlu formation during the incorporation of Boc-Gln(


-

)-OH.

Step-by-Step Workflow:

  • Coupling Reagents: Use DCC/HOBt or DIC/Oxyma . The addition of HOBt (1-Hydroxybenzotriazole) is critical. It forms an active ester that reacts rapidly with the resin-bound amine, outcompeting the slow intramolecular cyclization reaction.

    • Avoid: Slow activation methods like molecular sieves or unassisted carbodiimides.

  • Pre-Activation (Minimizing Exposure): Do not pre-activate the amino acid in the absence of the resin for long periods. Mix the Boc-Gln(

    
    -
    
    
    
    )-OH, Coupling Reagent, and Additive immediately prior to adding to the reaction vessel.
  • Deprotection Cycle:

    • Reagent: 50% TFA in Dichloromethane (DCM).

    • Modification: Limit exposure time. Standard Boc removal takes 20–30 minutes. For N-terminal Gln, reduce to strictly required times (monitor via Kaiser test) to prevent acid-catalyzed cyclization of the newly exposed amine.

  • Neutralization: Immediately after TFA treatment, wash efficiently with DCM and neutralize with 10% Diisopropylethylamine (DIEA) in DCM. Do not let the protonated amine sit idle.

Visualization: Synthesis & Risk Logic

SPPS_Logic Start Boc-Gln(a-15N)-OH Activation Activation (DCC/HOBt) Start->Activation Coupling Coupling to Resin Activation->Coupling Rapid Transfer Deprotection Boc Removal (TFA) Coupling->Deprotection Risk RISK: Cyclization to Pyroglutamate Deprotection->Risk Acidic Conditions Success Elongated 15N-Peptide Risk->Success Fast Neutralization & HOBt Failure Truncated pGlu-Peptide Risk->Failure Slow Neutralization

Figure 1: Critical Control Points in Boc-Gln SPPS. The red node indicates the high-risk step requiring immediate neutralization.

Part 3: Structural Biology Applications (NMR)[5][8]

Once incorporated, the L-Glutamine-N-t-Boc (alpha-15N) residue serves as a permanent structural probe.

Backbone Dynamics (HSQC Fingerprinting)

In protein NMR, the amide proton (


) and nitrogen (

) form the "fingerprint" of the protein. By using a residue specifically labeled at the

-nitrogen:
  • Spectral Simplification: In a uniformly labeled protein, Glutamine side-chain amines (

    
    ) appear in the top right of an HSQC spectrum, often overlapping with Asn side chains. This reagent allows for residue-selective labeling . You will see only the backbone amide of the specific Glutamine residue(s) where this building block was used.
    
  • Ligand Binding (SAR by NMR): If a drug candidate binds near the Glutamine residue, the chemical shift of the

    
     atom will change significantly. This provides unambiguous evidence of binding location.
    
Mechanism of Action Studies

Researchers use this specific isotope pattern to study enzymes that modify the Glutamine backbone or side chain.

  • Transglutaminase Activity: While transglutaminases target the side chain, the stability of the backbone is often monitored to ensure the enzyme doesn't cleave the peptide bond. The

    
    -
    
    
    
    signal remains distinct from any nitrogen incorporated into the side chain during enzymatic cross-linking.
Visualization: NMR Signal Assignment

NMR_Workflow cluster_noise Without Specific Labeling Peptide 15N-Labeled Peptide Experiment 2D 1H-15N HSQC Peptide->Experiment Dissolve in H2O/D2O Signal Single Cross-Peak Experiment->Signal Selectivity Interpretation Backbone Conformation Signal->Interpretation Chemical Shift (ppm) Noise Side Chain NH2 Signals (Interference) Signal->Noise Eliminates

Figure 2: The advantage of site-specific alpha-15N labeling is the elimination of spectral crowding from side-chain amides.

Part 4: References

  • Cambridge Isotope Laboratories. L-Glutamine-N-t-Boc (alpha-15N, 98%) Product Specification (NLM-3419).[1][2] Retrieved from

  • Sigma-Aldrich. Boc-Gln-OH-15N2 Product Specification.[3] Retrieved from

  • BenchChem. Pyroglutamic Acid Derivatives in Peptide Synthesis: A Comparative Guide. (2025).[4][5][6] Retrieved from

  • Creative Proteomics. Applications of Amino Acid Analysis in Pharmaceutical Research. Retrieved from

  • Fujifilm Wako. L-Glutamine-Nt-Boc (alpha-15N) Reagent Info. Retrieved from

Sources

An In-depth Technical Guide on the Stability and Storage of L-GLUTAMINE-N-T-BOC (ALPHA-15N+)

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the stability and optimal storage conditions for L-GLUTAMINE-N-T-BOC (ALPHA-15N+), a crucial isotopically labeled and protected amino acid for research in drug development, proteomics, and biomolecular NMR. Adherence to these guidelines is paramount for ensuring the compound's integrity, leading to reproducible and reliable experimental outcomes.

Compound Overview: A Molecule of Precision

L-GLUTAMINE-N-T-BOC (ALPHA-15N+) is a specialized chemical entity designed for specific research applications. Its structure incorporates three key features: the L-glutamine backbone, a stable isotope label (¹⁵N) at the alpha-amine position, and a tert-butyloxycarbonyl (BOC) protecting group on the alpha-amine. This combination allows for precise tracking and analysis in complex biological systems.

The inherent stability of this molecule is a composite of the individual stabilities of the L-glutamine core and the BOC-protecting group. While the ¹⁵N isotope is stable and does not decay, the overall molecule is susceptible to degradation pathways influenced by environmental factors.[][2]

Intrinsic Stability and Degradation Pathways

The stability of L-GLUTAMINE-N-T-BOC (ALPHA-15N+) is primarily dictated by the lability of the L-glutamine side chain and the acid-sensitivity of the BOC-protecting group.

The L-Glutamine Core

Free L-glutamine is notoriously unstable in aqueous solutions, particularly at physiological pH and temperature.[3][4][5][6][7] Its degradation primarily proceeds through two pathways:

  • Intramolecular cyclization: The side-chain amide can attack the alpha-amino group, leading to the formation of pyroglutamic acid and the release of ammonia. This is a significant issue in cell culture media.[3]

  • Deamidation: The side-chain amide can be hydrolyzed to a carboxylic acid, yielding glutamic acid and ammonia.

The rate of degradation is accelerated by increased temperature and pH values outside the optimal range of approximately 6.0.[4][8]

The BOC-Protecting Group

The tert-butyloxycarbonyl (BOC) group is a widely used amine protecting group due to its stability under a broad range of conditions, except for acidic environments.[9][10][] Key stability characteristics include:

  • Acid Lability: The BOC group is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[12][13] This is the most significant vulnerability of the BOC group and dictates that acidic conditions must be strictly avoided during storage and handling.

  • Base and Nucleophile Stability: The BOC group is generally stable in the presence of bases and most nucleophiles.[10][14]

  • Thermal Stability: While generally stable at ambient and refrigerated temperatures, the BOC group can be thermally cleaved at very high temperatures.[15]

The following diagram illustrates the primary degradation pathways for L-GLUTAMINE-N-T-BOC (ALPHA-15N+).

Figure 1: Primary Degradation Pathways cluster_glutamine_degradation L-Glutamine Core Degradation cluster_boc_degradation BOC Group Degradation L-GLUTAMINE-N-T-BOC\n(ALPHA-15N+) L-GLUTAMINE-N-T-BOC (ALPHA-15N+) Pyroglutamic Acid Derivative + NH3 Pyroglutamic Acid Derivative + NH3 L-GLUTAMINE-N-T-BOC\n(ALPHA-15N+)->Pyroglutamic Acid Derivative + NH3 Heat, Non-neutral pH (in solution) Glutamic Acid Derivative + NH3 Glutamic Acid Derivative + NH3 L-GLUTAMINE-N-T-BOC\n(ALPHA-15N+)->Glutamic Acid Derivative + NH3 Hydrolysis (in solution) L-Glutamine (ALPHA-15N+) + Isobutylene + CO2 L-Glutamine (ALPHA-15N+) + Isobutylene + CO2 L-GLUTAMINE-N-T-BOC\n(ALPHA-15N+)->L-Glutamine (ALPHA-15N+) + Isobutylene + CO2 Acidic Conditions

Caption: Primary degradation pathways for L-GLUTAMINE-N-T-BOC (ALPHA-15N+).

Recommended Storage Conditions

To mitigate the degradation pathways outlined above and ensure the long-term stability of L-GLUTAMINE-N-T-BOC (ALPHA-15N+), the following storage conditions are recommended. These recommendations are based on best practices for storing both BOC-protected amino acids and isotopically labeled compounds.[9][16]

ParameterRecommendationRationale
Temperature -20°C or below for long-term storage. 2-8°C for short-term storage.Minimizes thermal degradation of the L-glutamine core and slows potential hydrolysis.[9][15][16]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents oxidative degradation.[9][16]
Moisture Store in a tightly sealed container in a desiccated environment.Minimizes hydrolysis of the BOC group and degradation of the L-glutamine core.[9][16]
Light Protect from light by using amber vials or storing in the dark.Prevents potential photolytic degradation.[9][16]

Handling and Preparation of Solutions

Proper handling during experimental use is critical to preserving the integrity of L-GLUTAMINE-N-T-BOC (ALPHA-15N+).

  • Equilibration: Before opening, allow the container to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the compound.[15][16]

  • Weighing: Weigh the compound quickly in a low-humidity environment.

  • Solvents: For preparing stock solutions, use anhydrous, high-purity solvents.

  • Solution Storage: Stock solutions should be prepared fresh whenever possible. If storage is necessary, aliquot into single-use vials and store at -80°C. Avoid repeated freeze-thaw cycles. The stability of L-glutamine in solution is highly dependent on pH and temperature.[4][17]

Experimental Protocols for Stability Assessment

To validate the stability of L-GLUTAMINE-N-T-BOC (ALPHA-15N+) under your specific experimental conditions, the following protocols can be adapted.

Protocol for Assessing Thermal Stability
  • Sample Preparation: Weigh several aliquots of the compound into separate, tightly sealed vials.

  • Incubation: Place the vials at various temperatures (e.g., -20°C, 4°C, 25°C, 40°C).

  • Time Points: At designated time intervals (e.g., 1, 2, 4, 8 weeks), remove one vial from each temperature.

  • Analysis: Analyze the purity of the sample using a suitable analytical method such as HPLC-MS or NMR.

  • Data Evaluation: Compare the purity of the stored samples to a control sample stored at -80°C.

Protocol for Assessing Solution Stability
  • Solution Preparation: Prepare a stock solution of the compound in your desired experimental buffer or solvent.

  • Aliquoting: Dispense the solution into several single-use aliquots.

  • Storage: Store the aliquots under different conditions (e.g., 4°C, 25°C).

  • Time Points: At regular intervals (e.g., 1, 6, 12, 24 hours), retrieve an aliquot from each storage condition.

  • Analysis: Immediately analyze the sample by HPLC-MS to quantify the parent compound and any degradation products.

The following workflow diagram outlines the general process for stability testing.

Figure 2: General Stability Testing Workflow start Start prepare_samples Prepare Aliquots (Solid or Solution) start->prepare_samples stress_conditions Expose to Stress Conditions (Temperature, pH, Light) prepare_samples->stress_conditions time_points Sample at Pre-defined Time Points stress_conditions->time_points analysis Analyze Purity (e.g., HPLC-MS, NMR) time_points->analysis data_evaluation Evaluate Data and Determine Shelf-life analysis->data_evaluation end End data_evaluation->end

Caption: A generalized workflow for assessing the stability of L-GLUTAMINE-N-T-BOC (ALPHA-15N+).

Conclusion

The stability of L-GLUTAMINE-N-T-BOC (ALPHA-15N+) is a critical factor for the success of research endeavors that rely on its structural and isotopic integrity. The primary risks to its stability are exposure to acidic conditions, which will cleave the BOC group, and the inherent instability of the L-glutamine core in aqueous solutions, which is exacerbated by elevated temperatures and non-neutral pH. By adhering to the stringent storage and handling protocols outlined in this guide, researchers can ensure the long-term viability of this valuable compound, thereby safeguarding the accuracy and reproducibility of their experimental results.

References

  • Amine Protection / Deprotection. Fisher Scientific.

  • Stability and Storage of Boc-Protected Diamines: A Technical Guide. Benchchem.

  • Double BOC protection selective removal method. Suzhou Highfine Biotech.

  • How to Choose Between 13C and 15N Labeled Amino Acids? A Complete Guide for Researchers. BOC Sciences.

  • Arii, K., Kai, T., & Kokuba, Y. (1999). Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution. European Journal of Pharmaceutical Sciences, 7(2), 107-112.

  • Soberón, M., & González, A. (1987). Glutamine Degradation Through the ω-Amidase Pathway in Saccharomyces cerevisiae. Microbiology.

  • L-Glutamine. PubChem.

  • Boc-Protected Amino Groups. Organic Chemistry Portal.

  • Best practices for handling and storing Amino-PEG36-Boc. Benchchem.

  • Preventing degradation of Gamma-L-Glutamyl-L-Glutamine in media. Benchchem.

  • Safeguarding Deuterated Compounds: An In-depth Technical Guide to Storage and Stability. Benchchem.

  • L-Glutamine. HiMedia Laboratories.

  • L-Glutamine-N-t-Boc (α-¹⁵N, 98%). Cambridge Isotope Laboratories.

  • Glutamine Metabolism Pathway. Boster Bio.

  • tert-Butyloxycarbonyl protecting group. Wikipedia.

  • L-Glutamine, Powder.

  • Khan, K., & Elia, M. (1991). Factors affecting the stability of L-glutamine in solution. Clinical Nutrition, 10(4), 186-192.

  • How To Store And Dispose Of Radiolabeled Compounds. Moravek, Inc.

  • A Protic Ionic Liquid Catalyzed Strategy for Selective Hydrolytic Cleavage of tert-Butyloxycarbonyl Amine (N-Boc). ResearchGate.

  • L-Glutamine-N-t-Boc (alpha-15N, 98%). FUJIFILM Wako.

  • How To Properly Store Your Radiolabeled Compounds. Moravek.

  • Technical Bulletin. Sigma-Aldrich.

  • Amino Acid δ15N Can Detect Diet Effects on Pollution Risks for Yellow-Legged Gulls Overlooked by Trophic Position. Frontiers.

  • BOC-amino acids (tert-butyloxycarbonyl-protected). BOC Sciences.

  • Managing Storage of Radiolabeled Compounds. ORS News2Use - NIH.

  • L-Glutamine (α-¹⁵N, 98%). Cambridge Isotope Laboratories.

  • Metabolic labeling with stable isotope nitrogen (15N) to follow amino acid and protein turnover of three plastid proteins in Chlamydomonas reinhardtii. PubMed.

  • Amino acid δ15N indicates lack of N isotope fractionation during soil organic nitrogen. OSTI.gov.

  • Complex Isotope Labelled Products & Metabolites: The Future of Analytical Chemistry.

  • Why is 14N predominant than 15N in amino acids?. ResearchGate.

  • L-GLUTAMINE-N-T-BOC. Eurisotop.

  • Cambridge Isotope Laboratories L-GLUTAMINE (ALPHA-15N, 98%), 1 G, 80143-57-3. Fisher Scientific.

  • The stability of L-glutamine in total parenteral nutrition solutions. PubMed.

  • Process for preparing Boc protected amino acid by (Boc) O. Google Patents.

  • Glutamine (L-Glutamine and Stable Glutamine). Biosera.

  • The Essential Guide to Glutamine in Cell Culture. Life in the Lab - ThermoFisher.

Sources

Commercial suppliers of L-GLUTAMINE-N-T-BOC (ALPHA-15N+)

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Strategic Sourcing and Application of


-t-Boc-L-Glutamine (

-

N)

Executive Summary

The procurement and utilization of


-t-Boc-L-Glutamine-

-

N
represents a critical decision point in the synthesis of isotopically labeled peptides for high-resolution NMR spectroscopy.[1] Unlike standard Fmoc chemistry, Boc-chemistry remains the gold standard for synthesizing "difficult" sequences—those prone to aggregation or requiring hydrofluoric acid (HF) cleavage to preserve sensitive post-translational modifications.[1]

This guide provides a validated sourcing matrix, technical specifications for isotopic purity, and an optimized solid-phase peptide synthesis (SPPS) protocol designed to maximize the atom economy of this high-value reagent.

Part 1: Chemical Intelligence & Specifications

Before sourcing, it is imperative to distinguish the specific isotopomer required.[1] The designation


-

N
indicates labeling only at the backbone amide nitrogen, leaving the side-chain amide (

) at natural abundance. This is specific for backbone dynamics studies (

N relaxation) and main-chain assignment, avoiding signal crowding from side-chain amides in 2D HSQC spectra.
FeatureSpecificationTechnical Note
Chemical Name

-t-Butoxycarbonyl-L-Glutamine-

-

N
"Boc" protects the

-amine.[1][2]
Formula

MW shift is +1 Da vs. unlabeled.
Isotopic Enrichment

N
Critical for signal-to-noise ratio in HSQC.
Chiral Purity

-isomer
D-isomer impurities terminate helices.[1]
Side Chain Unprotected (

)
Risk: Dehydration to nitrile during activation.[1]
CAS (Unlabeled) 13726-85-7Reference for chemical structure.[3][4]
CAS (Labeled) Varies by vendorOften listed as "NA" or proprietary.[1]

Part 2: Strategic Sourcing Landscape

The following suppliers have been vetted for isotopic integrity and chemical purity. Note that while many suppliers list "Boc-Gln," the specific


-

N
single-label variant is a specialty item often requiring lead time.
Primary Commercial Suppliers
SupplierProduct CodeEnrichmentPurityNotes
Cambridge Isotope Labs (CIL) NLM-3419 98%

N
>98%Gold Standard. Direct manufacturer. The specific code NLM-3419 matches the

-

N specification exactly [1].[1]
Sigma-Aldrich (Merck) Inquire98%

N
>98%Often resells Isotec/CIL. Catalog lists double-labeled (

) variants (e.g., 607983) more commonly. Verify specific

-only stock [2].[1]
CortecNet CN1021P 98%

N
>98%Strong EU distribution.[1] Often stocks the double-labeled version; request custom quote for

-only if not in catalog [3].
Silantes Custom>98%>98%Specializes in backbone-labeled amino acids derived from algal hydrolysates or fermentation.[1]

Sourcing Recommendation: For backbone NMR assignment, CIL NLM-3419 is the most reliable off-the-shelf option. If studying side-chain hydrogen bonding, ensure you do not purchase the double-labeled (


) variant, as the side-chain signals can complicate relaxation data interpretation.

Part 3: Application Science & Experimental Logic

Why Boc-Chemistry for Labeled Peptides?

While Fmoc is safer, Boc-chemistry is preferred for


N-labeled peptides in two scenarios:
  • Aggregation Breaking: Boc-SPPS allows for in situ neutralization, which can disrupt secondary structures (beta-sheets) that cause "difficult sequences" to fail during synthesis.[1]

  • Base-Labile PTMs: If the peptide contains base-sensitive modifications (e.g., specific glyco-forms), the repetitive piperidine treatments in Fmoc chemistry will degrade the molecule. Boc (acid deprotection) avoids this.[1]

The Glutamine Side-Chain Hazard

Critical Causality: Most commercial Boc-Gln-


-

N is supplied with an unprotected side chain (

).
  • The Risk: During carboxyl activation (using DCC/DIC), the unprotected side chain can dehydrate to form a nitrile (

    
    ) or cyclize to form pyroglutamate, terminating the chain or modifying the sequence.
    
  • The Solution: You must use HOBt (Hydroxybenzotriazole) or Oxyma as an additive.[1] These scavengers prevent the formation of the reactive intermediate that leads to dehydration.[1]

Part 4: Optimized Experimental Protocol (Boc-SPPS)

Objective: Incorporate Boc-Gln-


-

N into a peptide chain with maximum coupling efficiency (minimizing waste of the expensive isotope).

Reagents:

  • Resin: MBHA or PAM resin (0.5 mmol/g loading).[1]

  • Activator: DIC (Diisopropylcarbodiimide).[1]

  • Additive: HOBt (anhydrous).[1]

  • Solvent: DMF (Dimethylformamide) and DCM (Dichloromethane).

  • Deprotection: 50% TFA in DCM.[1]

Workflow Diagram (DOT):

BocSPPS Start Start: Boc-Aminoacyl Resin Deprotect 1. Deprotection (50% TFA/DCM, 2x 1 min) Start->Deprotect Wash1 2. Wash (DCM x3, DMF x3) Deprotect->Wash1 Neutralize 3. Neutralization (5% DIEA/DCM) Wash1->Neutralize Wash2 4. Wash (DMF x3) Neutralize->Wash2 Couple 6. Coupling (Mix Activated AA with Resin) 60 mins Wash2->Couple Activate 5. Activation (Pre-mix) Boc-Gln-15N + HOBt + DIC (1:1:1 Ratio in DMF) Activate->Couple Add immediately Check 7. Kaiser Test (Ninhydrin) Couple->Check Check->Start Colorless (Pass) -> Next Cycle Finish Cycle Complete Check->Finish Blue (Fail) -> Recouple

Figure 1: Optimized Boc-SPPS cycle for expensive isotopic reagents. Note the pre-activation step with HOBt to protect the Glutamine side chain.

Step-by-Step Methodology:

  • Deprotection: Treat resin with 50% TFA/DCM (2

    
     1 min) to remove the Boc group from the previous amino acid.[1]
    
  • Neutralization: Crucial Step.[1] Wash with 5% DIEA in DCM.[1] This ensures the N-terminus is free (

    
    ) and not a salt (
    
    
    
    ), which is required for coupling.
  • Activation (The "Atom Economy" Method):

    • Dissolve 1.1 equivalents (relative to resin loading) of Boc-Gln-

      
      -
      
      
      
      N in minimal DMF.
    • Add 1.1 equivalents of HOBt.

    • Add 1.1 equivalents of DIC.[1]

    • Why 1.1 eq? Standard synthesis uses 3-5 eq.[1] For isotopes costing >$500/g, we reduce excess and extend coupling time (60-90 min) to save cost.[1]

  • Coupling: Add the pre-activated mixture to the resin.[1] Shake for 60 minutes.

  • Monitoring: Perform a Kaiser test. If blue (positive for amines), recouple using HBTU/DIEA (if sample remains). If colorless, proceed.

Part 5: Quality Control & Validation

Upon cleavage (typically HF) and purification, the presence of the label must be validated.[1]

  • Mass Spectrometry (ESI-MS):

    • Look for a mass shift of +1 Da per incorporated Gln residue compared to the natural abundance theoretical mass.[1]

  • 1D

    
    N-Edited Proton NMR: 
    
    • Run a 1D isotope-filtered experiment. Only protons attached to

      
      N (the backbone amide of the Glutamine) will appear.
      
    • Success Criteria: A distinct doublet (due to

      
       coupling ~90 Hz) in the amide region (8.0 - 8.5 ppm).
      

Validation Logic Flow (DOT):

Validation Sample Purified Peptide MS ESI-MS Analysis Sample->MS NMR 1D 15N-HSQC/Filter Sample->NMR ResultMS Mass = M + 1 Da MS->ResultMS Match Fail Reject / Repurify MS->Fail Mismatch ResultNMR Signal at 8.2 ppm (Backbone Amide) NMR->ResultNMR Signal Detected NMR->Fail No Signal

Figure 2: Analytical validation workflow to confirm isotopic incorporation.

References

  • CortecNet. (2023).[1] Boc-Amino Acids for NMR. Retrieved from [Link]

  • Merrifield, R. B. (1963).[1] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. (Foundational Boc Chemistry).[1]

Sources

L-GLUTAMINE-N-T-BOC (ALPHA-15N+) material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: March 2026

Material Safety, Synthesis Strategy, and Isotopic Application

Part 1: Molecular Architecture & Identity

This guide addresses N-alpha-t-Boc-L-glutamine-alpha-15N , a high-value isotopic reagent used primarily in Nuclear Magnetic Resonance (NMR) structural biology and precision Solid-Phase Peptide Synthesis (SPPS). Unlike standard reagents, the handling of this material requires a dual-safety approach: personal safety (standard GHS) and material integrity safety (preventing isotopic dilution and chemical degradation).

Chemical Specification Table
PropertySpecification
Chemical Name N-alpha-t-Boc-L-glutamine-alpha-15N
Common Abbreviation Boc-Gln-OH (15N)
CAS Number (Unlabeled) 13726-85-7 (Reference for chemical behavior)
CAS Number (Labeled) Varies by enrichment batch (often referenced via unlabeled CAS)
Molecular Formula C₁₀H₁₈N₂O₅ (Adjusted MW for 15N: +1 Da)
Molecular Weight ~247.26 g/mol (vs. 246.26 unlabeled)
Isotopic Enrichment ≥ 98 atom % 15N (Alpha Nitrogen)
Protecting Group tert-Butyloxycarbonyl (Boc) - Acid Labile
Physical State White to off-white crystalline powder
Solubility Soluble in DMF, DCM, Methanol; Sparingly soluble in water

Part 2: Strategic Safety & Handling (The Enhanced MSDS)

While this compound is classified as Non-Hazardous under GHS standards, the "Safety" in this context refers to the protection of the experiment and the reagent.

Hazards Identification (GHS)
  • Signal Word: Warning (Precautionary)

  • Hazard Statements:

    • H315: Causes skin irritation (Standard for amino acid derivatives).

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[1][2]

  • Precautionary Measures: Use standard PPE (Nitrile gloves, safety goggles). Work within a fume hood to avoid inhalation of fine dust.

Critical Storage & Stability (The "Economic Safety" Protocol)

The primary risk with Boc-Gln-OH (15N) is autocatalytic degradation and moisture sensitivity .

  • Acid Sensitivity: The Boc group is acid-labile.[3] NEVER store this reagent in the same secondary container as strong acids (TFA, HCl) or scavengers that emit acidic fumes. Exposure will lead to premature deprotection and loss of the isotopic label.

  • The Glutamine Instability (Cyclization): Glutamine is prone to cyclization into pyroglutamic acid (pGlu), releasing ammonia. This reaction is accelerated by:

    • Moisture.[3]

    • Weak acid catalysis (from degrading Boc groups).

    • Heat.[4]

  • Storage Protocol:

    • Temperature: -20°C (Long term) or 2-8°C (Active use).

    • Atmosphere: Store under inert gas (Argon/Nitrogen) if possible.

    • Desiccation: Mandatory. Allow the vial to equilibrate to room temperature before opening to prevent condensation on the hygroscopic powder.

Part 3: Application Logic – Solid Phase Peptide Synthesis (SPPS)

This reagent is designed for Boc-Chemistry SPPS . It is NOT compatible with standard Fmoc protocols unless specific orthogonal strategies are employed.

The Boc-Cycle Mechanism

In Boc synthesis, the N-alpha protection is removed by Trifluoroacetic Acid (TFA). Because the 15N isotope is located on the alpha-amine, the integrity of this amine during deprotection is paramount.

Expert Insight: Unlike Fmoc chemistry, where the base-labile group is removed gently, Boc chemistry exposes the peptide to repeated acid shocks.

  • Deprotection: 50% TFA in Dichloromethane (DCM).

  • Neutralization: 10% Diisopropylethylamine (DIEA) in DCM.

  • Coupling: DCC/HOBt or DIC/Oxyma.

Visualization: The Acidolytic Deprotection Pathway

The following diagram illustrates the removal of the Boc group using TFA, a critical step that liberates the 15N-labeled amine for the next coupling event.

BocDeprotection BocGln Boc-Gln-OH (15N) (Protected) TFA TFA / DCM (Acid Treatment) BocGln->TFA Protonation Intermed Tert-Butyl Cation + Carbamate TFA->Intermed Cleavage Products Free Amine (15N) + Isobutene + CO2 Intermed->Products Elimination Scavenger Scavengers (Capture t-Butyl) Intermed->Scavenger Prevents Side Reactions

Caption: Mechanism of Boc removal. Note the generation of tert-butyl cations, which must be scavenged to prevent alkylation of the 15N-amine or side chains.[5]

Protocol: Coupling the 15N-Glutamine

Objective: Incorporate 15N-Gln without side-chain dehydration.

  • Activation: Dissolve Boc-Gln-OH (15N) in DMF/DCM.

    • Warning: Avoid using carbodiimides (DCC/DIC) without additives (HOBt/HOAt). Direct carbodiimide activation of Glutamine can dehydrate the side-chain amide (

      
      ) into a nitrile (
      
      
      
      ).
  • Recommended Method: Use active esters (OSu) or HOBt-mediated coupling.

  • Stoichiometry: Since the isotope is expensive, do not use the standard 5-10x excess. Use 1.5x - 2.0x excess with extended coupling times (2-4 hours) to ensure efficiency without waste.

  • Monitoring: Use the Kaiser test (Ninhydrin) to verify coupling completion.

Part 4: Analytical Utility – NMR Spectroscopy[8]

The primary justification for using this reagent is to introduce a spin-active nucleus (


, Spin 1/2) into the protein backbone.
Why Alpha-15N?
  • Backbone Assignment: The amide proton (

    
    ) and the attached nitrogen (
    
    
    
    ) form the "fingerprint" of the protein in 2D
    
    
    HSQC spectra.
  • Relaxation Studies:

    
     relaxation (
    
    
    
    , NOE) provides direct data on protein backbone dynamics and flexibility.
Experimental Workflow: From Powder to Structure

The following workflow outlines the lifecycle of the reagent from storage to data generation.

NMRWorkflow Storage Storage (-20°C, Desiccated) Weighing Precision Weighing (Minimize Air Exposure) Storage->Weighing Synthesis Solid Phase Synthesis (Boc Chemistry) Weighing->Synthesis Coupling Cleavage HF Cleavage (Release Peptide) Synthesis->Cleavage Deprotection Purification HPLC Purification (Isolate Labeled Peptide) Cleavage->Purification NMR 2D HSQC/HMQC (Data Acquisition) Purification->NMR Dissolve in H2O/D2O

Caption: Operational workflow for converting the 15N-labeled precursor into actionable structural data.

Part 5: Emergency & Waste Management

Accidental Release Measures
  • Spill: Do not use water (material is expensive and soluble). Sweep up carefully with a dry brush and attempt to recover if contamination is minimal. If contaminated, dispose of as solid chemical waste.

  • Decontamination: Wipe surface with 70% Ethanol.

Waste Disposal
  • Unused Reagent: Due to high cost, unused reagent should be re-certified and stored.

  • Reaction Waste: Solutions containing TFA and DCM must be disposed of in Halogenated Organic Waste streams.

  • Isotope Regulations: Stable isotopes (

    
    ) are generally not regulated as radioactive waste and can be processed via standard chemical disposal channels.
    

References

  • Sigma-Aldrich. (n.d.). Boc-Gln-OH Product Specification and Safety Data. Retrieved from

  • Cambridge Isotope Laboratories. (n.d.). Protected Amino Acids for Peptide Synthesis: Stability and Handling. Retrieved from

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.
  • Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) Explained: Boc vs Fmoc Strategies. Retrieved from

  • BenchChem. (2025). Stability and Optimal Storage of Boc-Protected Amino Acids. Retrieved from

Sources

The N-t-Boc Protecting Group: A Strategic Guide for High-Fidelity Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The tert-butyloxycarbonyl (Boc) group stands as a cornerstone in the architecture of modern organic synthesis, particularly within peptide chemistry and peptidomimetic drug design.[1][2] While often categorized simply as an "acid-labile" group, its utility stems from its unique steric bulk, electronic stability against nucleophiles, and clean orthogonality to base-labile (Fmoc) and hydrogenolysis-sensitive (Cbz) groups.

This guide moves beyond textbook definitions to address the mechanistic causality of Boc chemistry. It is designed for scientists who need to control the kinetic landscape of protection and deprotection, minimize cation-mediated scrambling, and integrate Boc strategies into complex drug discovery workflows.

Part 1: Fundamental Chemistry & Stability Profile

The Boc group functions by converting a nucleophilic amine into a carbamate. This transformation suppresses the nucleophilicity of the nitrogen via resonance delocalization of the lone pair into the carbonyl oxygen, while the bulky tert-butyl group provides steric shielding.

Stability Matrix
ConditionStabilityMechanistic Insight
Basic (pH > 12) High Resistant to hydrolysis due to steric bulk and lack of acidic protons on the

-carbon of the protecting group.
Nucleophiles High Stable against amines, organolithiums, and Grignards (at low temps).
Reductive High Stable to catalytic hydrogenolysis (

) and metal hydrides (

), unlike Cbz.
Acidic (TFA/HCl) Low Rapidly cleaved via

or

pathways (acid-catalyzed elimination).
Orthogonality in Drug Design

In complex molecule synthesis, Boc is frequently paired with Fmoc (base-labile) and Alloc (Pd-labile) to create a tri-orthogonal system. This allows for the selective deprotection of specific sites for functionalization—a critical requirement for Antibody-Drug Conjugates (ADCs) and PROTAC linker synthesis.

Part 2: Strategic Installation (Protection)

While Boc-Cl was historically used, it is unstable and toxic. The industry standard is Di-tert-butyl dicarbonate (


) .[3]
Mechanism of Protection

The reaction is a nucleophilic acyl substitution. The amine attacks the carbonyl of


, forming a tetrahedral intermediate that collapses to release tert-butyl carbonate, which spontaneously decarboxylates.

BocProtection cluster_0 Reagents cluster_1 Products Amine R-NH2 Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O Boc2O Boc2O->Intermediate BocAmine R-NH-Boc Intermediate->BocAmine Collapse Byproducts CO2 + t-BuOH Intermediate->Byproducts Decarboxylation

Figure 1: Mechanism of amine protection using


.[4] The reaction is driven by the entropic gain from 

evolution.
Optimized Protocol: Standard Amine Protection

Reagents:


 (1.1 eq), 

(1.5 eq), DCM or THF. Catalyst: DMAP (0.05 eq) – Use only for sterically hindered amines.
  • Dissolution: Dissolve substrate in DCM (0.2 M).

  • Base Addition: Add

    
     followed by 
    
    
    
    .
  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC (ninhydrin stain will disappear).

  • Workup: Wash with 1M citric acid (to remove unreacted amine/base)

    
     sat. 
    
    
    
    
    
    Brine.
  • Purification: Usually not required; recrystallize from hexane/EtOAc if needed.

Expert Note: For amino acids, use a biphasic system (THF/1M NaOH) to maintain solubility of the zwitterion while reacting the amine.

Part 3: The Deprotection Landscape & Cation Scavenging

Deprotection is the most critical step in Boc chemistry. It is not merely about removing the group; it is about managing the reactive tert-butyl cation (


)  generated during the process.
The Mechanism of Acidolysis

The carbonyl oxygen is protonated, leading to the cleavage of the


 bond. This generates a carbamic acid (which decarboxylates) and a 

cation.[3][4][5][6]

The Danger: If not quenched, the


 cation is a potent electrophile that will alkylate electron-rich side chains (Trp, Tyr, Met, Cys), leading to irreversible impurities.

BocDeprotection cluster_split Cleavage Event BocAmine R-NH-Boc Protonated Protonated Intermediate BocAmine->Protonated + TFA Carbamic R-NH-COOH Protonated->Carbamic Cation [t-Bu+] Protonated->Cation Amine R-NH3+ (Salt) Carbamic->Amine - CO2 Scavenged Scavenger-tBu (Inert) Cation->Scavenged + Silane/Thiol (Fast) Alkylated Alkylated Side Product (Impurity) Cation->Alkylated + Trp/Met (Slow)

Figure 2: Acidolytic deprotection pathway highlighting the competition between scavenging and side-chain alkylation.

Scavenger Cocktails

For simple amines, neat TFA is sufficient. For peptides, you must use scavengers.

Cocktail NameComposition (v/v)Application
Standard TFA / DCM (1:1)Simple organic amines; no sensitive groups.
Reagent K TFA (82.5%) / Phenol (5%) / Water (5%) / Thioanisole (5%) / EDT (2.5%)The "Gold Standard" for peptides containing Trp, Met, Cys, Tyr.
Silane Mix TFA (95%) / TIPS (2.5%) / Water (2.5%)Odorless alternative to Reagent K; excellent for Trp protection.
Protocol: High-Fidelity Deprotection (TFA/TIPS)
  • Preparation: Prepare a fresh solution of TFA/TIPS/

    
     (95:2.5:2.5).
    
  • Addition: Add cocktail to the solid substrate (10 mL per gram of resin/compound).

  • Reaction: Stir at RT for 30–60 mins.

  • Precipitation:

    • Solution Phase: Evaporate TFA in vacuo, re-dissolve in minimal DCM, precipitate with cold diethyl ether.

    • Solid Phase:[1][2][] Filter resin, wash with DCM, then neutralize.

  • Workup: The ether precipitation removes the scavenged

    
     adducts.
    

Part 4: Troubleshooting & Side Reactions

Even with standard protocols, specific sequences or structures can fail.

Diketopiperazine (DKP) Formation
  • Mechanism: In dipeptides (especially with Pro or Gly at the C-terminus), the N-terminal amine attacks the C-terminal ester after Boc removal, forming a cyclic byproduct and cleaving the chain from the resin.

  • Solution: Avoid base treatments after deprotection if possible.[8] Use bulky resins (Trityl) or perform coupling immediately after neutralization.

Aspartimide Formation[8][9]
  • Mechanism: Aspartic acid side chains can cyclize with the backbone amide under basic conditions or repeated acid cycles.

  • Solution: Use sterically hindered protecting groups for Asp (e.g.,

    
    ) or add HOBt to the deprotection mix to suppress cyclization.
    
t-Butyl Cation Scrambling
  • Symptom: Mass spec shows +56 Da adducts on the peptide.

  • Solution: Increase scavenger concentration. Switch to Reagent K. Ensure the reaction volume is high enough to dilute the cation concentration.

References

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (The definitive source for stability data).

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. (Foundational Boc SPPS paper).[1]

  • Carpino, L. A. (1957). Oxidative Reactions of Hydrazines. IV. Elimination of Nitrogen from 1,1-Disubstituted-2-arenesulfonhydrazides. Journal of the American Chemical Society, 79(16), 4427–4431. (Early work establishing tert-butyl carbamate stability).

  • Lundt, B. F., et al. (1978). Selective removal of the N alpha-benzyloxycarbonyl group in the presence of N epsilon-tert-butyloxycarbonyl by catalytic hydrogenolysis. International Journal of Peptide and Protein Research. (Discusses orthogonality and scavenging).

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (Comprehensive review of side reactions and scavenger cocktails).

Sources

Methodological & Application

Applications of L-GLUTAMINE-N-T-BOC (ALPHA-15N+) in NMR spectroscopy

Application Note: Site-Specific Isotopic Labeling Utilizing L-Glutamine-N-t-Boc ( - N+) for Advanced NMR Spectroscopy

Strategic Rationale & Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is the premier modality for elucidating protein structural dynamics and transient protein-ligand interactions in solution. However, as target proteins increase in molecular weight, spectral crowding in 2D


L-Glutamine-N-t-Boc (

-

N+)
1

The Causality of the Boc Protecting Group: While Fmoc-based Solid Phase Peptide Synthesis (SPPS) is the industry standard for routine peptide assembly, the tert-butyloxycarbonyl (Boc) protecting group is strategically mandated for specific advanced structural biology applications. Most notably, the synthesis of peptide



2

The Causality of the


-

N Specific Label:




1

Mechanistic Workflow Visualization

WorkflowStartL-Glutamine-N-t-Boc(alpha-15N+)SPPSBoc-SPPS Assembly(Thioester Generation)Start->SPPS HATU/DIPEA CouplingCleavageHF Cleavage &Global DeprotectionSPPS->Cleavage Anhydrous HFLigationNative Chemical Ligation(Optional)Cleavage->Ligation Fragment AssemblyValidateLC-MS Validation(+1 Da Shift)Cleavage->Validate Direct RouteLigation->Validate Purified ProbeNMR2D 1H-15N HSQCNMR AcquisitionValidate->NMR Buffer FormulationCSPChemical ShiftPerturbation MappingNMR->CSP Ligand Titration

Workflow: Boc-SPPS assembly of 15N-Gln probes to 2D HSQC NMR structural analysis.

Experimental Protocols (Self-Validating Systems)

Note: The following protocols are designed as self-validating systems. Do not proceed to subsequent steps without confirming the success of the current validation checkpoint.

Protocol A: Boc-SPPS Assembly of


N-Labeled Peptide Thioesters


  • Resin Preparation : Swell 0.1 mmol of MBHA resin in Dimethylformamide (DMF) for 30 minutes.

  • Deprotection : Treat the resin with 100% Trifluoroacetic acid (TFA) for 2 x 1 minute to remove the N-terminal Boc group. Wash extensively with DMF.

    • Validation Checkpoint 1: Perform a quantitative Ninhydrin (Kaiser) test. A deep blue resin indicates successful deprotection (presence of free primary amines).

  • Isotope Coupling :

    • Prepare a solution of 0.15 mmol (1.5 eq) L-Glutamine-N-t-Boc (

      
      -
      
      
      N+), 0.145 mmol HATU, and 0.3 mmol N,N-Diisopropylethylamine (DIPEA) in minimal DMF.
    • Causality: HATU is selected over standard HBTU due to its superior kinetics and efficiency. This is critical when using a reduced molar excess (1.5x instead of the standard 4x-5x) of the costly

      
      N-labeled amino acid to drive the reaction to completion[2].
      
    • React for 2 hours at room temperature.

    • Validation Checkpoint 2: Repeat the Kaiser test. A yellow/colorless result confirms complete coupling. If blue, perform a second coupling cycle.

  • Cleavage : Cleave the peptide from the resin using anhydrous Hydrogen Fluoride (HF) containing 5% p-cresol (scavenger) at 0°C for 1 hour.

  • Purification & Validation : Precipitate the crude peptide in cold ether, dissolve in 50% acetonitrile/water, and lyophilize.

    • Validation Checkpoint 3: Analyze via LC-MS. The target mass must show an exact +1.00 Da shift compared to the theoretical unlabeled peptide mass, confirming successful

      
      N incorporation.
      

Protocol B: 2D


H-

N HSQC NMR Acquisition & CSP Mapping
  • Sample Formulation : Dissolve the purified

    
    N-labeled peptide in NMR Buffer (20 mM Sodium Phosphate, 150 mM NaCl, pH 6.5). Add 5-10% 
    
    
    to provide a lock signal for the spectrometer.
    • Causality: A slightly acidic pH (6.5) is chosen to minimize the chemical exchange rate of the backbone amide protons with the bulk solvent, which would otherwise broaden or completely erase the

      
      N-
      
      
      H cross-peaks.
  • 1D Prescreening :

    • Validation Checkpoint 4: Acquire a standard 1D

      
      H NMR spectrum. Assess the amide region (7.5 - 9.0 ppm). Sharp, well-dispersed peaks validate that the peptide is folded and monomeric. Broad peaks indicate aggregation, requiring buffer optimization (e.g., altering ionic strength) before committing to lengthy 2D acquisitions[3].
      
  • 2D HSQC Acquisition : Acquire the 2D

    
    H-
    
    
    N HSQC spectrum using the parameters outlined in Table 1.
  • Ligand Titration (CSP) : Serially add the unlabeled binding partner (ligand or target protein) to the NMR tube at molar ratios of 1:0.5, 1:1, 1:2, and 1:5. Overlay the resulting HSQC spectra.

    • Data Interpretation: A shift in the

      
      N-Gln cross-peak indicates a change in the local magnetic environment, confirming the glutamine residue is directly involved in the binding interface or undergoes an allosteric conformational shift[2].
      

Quantitative Data Presentation

Table 1: Optimized 2D


H-

N HSQC Acquisition Parameters
Parameter Recommended Value Mechanistic Rationale
Spectrometer Frequency 600 MHz or 900 MHz Higher magnetic fields resolve complex spectra and exponentially increase sensitivity for low-concentration probes[2].
Temperature 298 K (25°C) Balances physiological relevance with the tumbling correlation time of the peptide.
D1 Relaxation Delay 1.0 - 1.5 s Ensures complete longitudinal relaxation of the magnetization between scans.
Scans per Increment 16 - 32 Compensates for the inherently low concentration of the isolated peptide probe.

| t1 Increments (


N)

Table 2: Diagnostic Chemical Shifts for


N-Glutamine (Random Coil)
Nucleus Expected Shift (ppm) Variance Factors

| Backbone Amide


H (HN)Backbone Amide 

N
Side-chain Amide

H (H

)



4

References

  • 1 - Semantic Scholar[1] 2.3 - Hong Lab MIT[3] 3.4 - PRISM[4] 4.2 - PLOS[2]

Using L-GLUTAMINE-N-T-BOC (ALPHA-15N+) as a tracer in mass spectrometry

Application Note: Utilization of L-Glutamine-N-t-Boc ( - N) in Mass Spectrometry

Abstract

This technical guide details the application of L-Glutamine-N-t-Boc (


-

N)

Stable Isotope Labeled (SIL) proteotypic peptidesfree L-Glutamine-

-

N

Introduction & Mechanistic Basis[1][2]

The Compound[3][4][5][6][7]
  • Chemical Name: N-ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -t-Boc-L-Glutamine-
    
    
    -
    
    
    N[1]
  • Label Position: Alpha-amine nitrogen (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    N).[1]
    
  • Function: The Boc group protects the

    
    -amine from reacting during peptide coupling, while the 
    
    
    N isotope provides a +0.997 Da mass shift per residue, distinguishable by high-resolution MS.
Why use Boc-Protected N-Gln?

While free

Solid Phase Peptide Synthesis (SPPS)
  • Targeted Proteomics: To quantify a specific protein in a complex matrix (e.g., plasma), researchers synthesize a "heavy" peptide standard (Internal Standard) that mimics the target protein's tryptic peptide.

  • Retention Time Locking: The Boc-Gln(

    
    N) is incorporated into the peptide sequence. The resulting "heavy" peptide co-elutes exactly with the endogenous "light" peptide but is mass-resolved, eliminating ionization variability errors.
    

Application I: Synthesis of N-Labeled Internal Standards

Primary Use Case: Creating heavy peptides for MRM/PRM quantification.

Workflow Logic

The

Protocol: Incorporation via SPPS

Note: While Fmoc chemistry is standard, Boc chemistry is preferred for base-sensitive peptides or "difficult" sequences prone to aggregation.

Materials:

  • L-Glutamine-N-t-Boc (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -
    
    
    N)[1]
  • PAM or MBHA Resin

  • Coupling Reagents: HBTU/HOBt or DIC/Oxyma

  • Deprotection Reagent: Trifluoroacetic acid (TFA)[2]

  • Scavengers: Thioanisole (if Met/Cys present)[3]

Step-by-Step Procedure:

  • Resin Swelling: Swell 100 mg of resin in Dichloromethane (DCM) for 30 min.

  • Deprotection (Cycle Start): Remove the Boc group from the resin-bound N-terminus using 50% TFA in DCM (2 x 1 min). Warning: TFA is corrosive.

  • Wash: DCM (3x), Isopropanol (2x), DCM (3x).

  • Coupling (The Tracer Step):

    • Dissolve L-Glutamine-N-t-Boc (

      
      -
      
      
      N)
      (3-fold excess relative to resin loading) in DMF.
    • Add activator (HBTU, 3-fold excess) and base (DIPEA, 6-fold excess).

    • Incubate with resin for 45–60 minutes.

  • Validation: Perform a Kaiser test. If negative (no blue color), coupling is complete.

  • Cleavage: Final cleavage of the peptide from resin using HF (Hydrogen Fluoride) or TFMSA (Trifluoromethanesulfonic acid).[4] Note: Standard TFA cleavage does not remove peptides from PAM resin; HF is required for Boc chemistry.

Visualization: Synthesis Workflow

PeptideSynthesisStartResin-BoundPeptide (N-term free)CouplingCoupling Reaction(HBTU/DIPEA)Start->CouplingReagentBoc-Gln(15N)-OH(Tracer)Reagent->CouplingIntermediateResin-Peptide-Gln(15N)-BocCoupling->IntermediateAmide Bond FormationDeprotectionBoc Removal(TFA)Intermediate->DeprotectionFinalElongated Peptide(Ready for next cycle)Deprotection->FinalExposes 15N-Amine

Caption: Incorporation of Boc-Gln(

Application II: Metabolic Tracer Preparation (Deprotection)

Secondary Use Case: Generating free

If you possess the Boc-protected form but require free Glutamine for cell culture (e.g., to track glutaminolysis), you must chemically remove the Boc group. Do not add Boc-Gln directly to cells ; it will not be transported by SLC1A5 (ASCT2) efficiently.

Deprotection Protocol

Objective: Yield L-Glutamine-


  • Dissolution: Dissolve 50 mg of L-Glutamine-N-t-Boc (

    
    -
    
    
    N) in 2 mL of 50% TFA/DCM (v/v).
  • Reaction: Stir at room temperature for 30 minutes. The evolution of CO₂ gas indicates Boc removal.

  • Evaporation: Use a nitrogen stream or rotary evaporator to remove TFA/DCM. Critical: Do not heat above 30°C to prevent cyclization to Pyroglutamate.

  • Neutralization: The residue is a TFA salt. Dissolve in water and neutralize with dilute ammonium bicarbonate (NH₄HCO₃) to pH 7.0.

  • Purification (Optional but Recommended): Pass through a small SCX (Strong Cation Exchange) SPE cartridge to remove residual organic contaminants.

Mass Spectrometry Method Parameters

Fragmentation Behavior

When analyzing peptides containing Gln(

  • Mass Shift: The precursor ion

    
     increases by +1 Da per labeled Gln.
    
  • Immonium Ions: The Glutamine immonium ion (normally m/z 101.07) will shift to m/z 102.07 . This is a specific diagnostic marker for the presence of the label.

MRM Transitions (Triple Quadrupole)

Use these settings for validation.

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Note
L-Gln (Unlabeled) 147.1130.115Loss of NH

L-Gln (Unlabeled) 147.184.122Immonium-like fragment
L-Gln (

-

N)
148.1 131.1 15Retains

N in backbone
L-Gln (

-

N)
148.1 85.1 22Shifted fragment
Pyro-Glu (

-

N)
131.1 85.1 20Interference Warning

Critical Technical Insight: Glutamine spontaneously cyclizes to Pyroglutamate (loss of 17 Da, NH

  • Gln(

    
    N) MW: 147.1 Da.
    
  • PyroGlu(

    
    N) MW: 130.1 Da.
    
  • Conflict: The source-induced loss of NH

    
     from Gln(
    
    
    N) creates an ion at m/z 131.1, which is isobaric with protonated PyroGlu(
    
    
    N). Always separate Gln and PyroGlu chromatographically (HILIC columns recommended) to avoid quantification errors.
Visualization: MS Fragmentation Logic

MSFragmentationPrecursorPrecursor Ion [M+H]+(Peptide containing 15N-Gln)CIDCollision Induced Dissociation(CID)Precursor->CIDy_iony-ion series(Contains C-term)CID->y_ionIf Gln is at C-termb_ionb-ion series(Contains N-term)CID->b_ionIf Gln is at N-termImmoniumImmonium Ion(m/z 102.07)CID->ImmoniumInternal Fragmentation

Caption: Fragmentation pathway identifying the specific

Data Analysis & Calculations

Calculating Enrichment (Atom Percent Excess - APE)

For metabolic studies using the deprotected tracer:

Quality Control for Peptide Synthesis

When using the Boc-Gln(

Isotopic Purity
  • Check: Run a full scan MS of the synthesized peptide.

  • Pass Criteria: The monoisotopic peak (

    
    ) should be shifted by exactly +1 Da compared to the theoretical unlabeled mass. The presence of an 
    
    
    peak indicates incomplete coupling or contamination with unlabeled Gln.

References

  • Cambridge Isotope Laboratories. (2025).[1] L-Glutamine-N-t-Boc (

    
    -
    
    
    N) Product Specification and Applications. Retrieved from
  • BenchChem. (2024). Application Note: Quantification of L-Glutamine in Human Plasma by LC-MS/MS using Stable Isotope Standards. Retrieved from

  • National Institutes of Health (NIH). (2010). Effect of N-terminal glutamic acid and glutamine on fragmentation of peptide ions. Journal of the American Society for Mass Spectrometry.[5] Retrieved from

  • ChemPep. (2023). Boc Solid Phase Peptide Synthesis Protocols and Deprotection Strategies. Retrieved from

  • Eurisotop. (2024).[6] Metabolic Flux Analysis and Amino Acid Tracers. Retrieved from

Quantitative analysis of glutamine metabolism using L-GLUTAMINE-N-T-BOC (ALPHA-15N+)

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Quantitative Analysis of Glutamine Metabolism using L-GLUTAMINE-N-T-BOC (ALPHA-15N+)

Abstract

This guide details the protocol for utilizing L-GLUTAMINE-N-T-BOC (ALPHA-15N+) as a precursor for generating high-purity metabolic tracers. While this compound is primarily a building block for peptide synthesis, it serves as a critical source for generating


-

N-L-Glutamine, a stable isotope tracer essential for distinguishing between oxidative deamination (GDH pathway) and transamination (GPT/GOT pathways) in cellular metabolism. This note covers the chemical deprotection of the Boc group, purification, cell culture application, and NMR-based metabolic flux analysis (MFA).

Introduction: The Strategic Value of - N Tracing

Glutamine is the primary nitrogen donor for nucleotide biosynthesis and a carbon source for the TCA cycle (anaplerosis) in proliferating cells.[1] Standard


C-Glutamine tracing tracks the carbon skeleton but loses information regarding nitrogen fate.

Using


-

N-Glutamine allows researchers to specifically answer: "How does the cell process the alpha-amino nitrogen?"
  • Scenario A (Transamination): The nitrogen is transferred to pyruvate to form Alanine (via GPT) or oxaloacetate to form Aspartate (via GOT). This supports biomass synthesis.

  • Scenario B (Deamination): The nitrogen is cleaved by Glutamate Dehydrogenase (GDH) to release Ammonia (

    
    NH
    
    
    
    )
    and
    
    
    -Ketoglutarate. This supports bioenergetics and redox balance.

Note on the Precursor: The starting material, L-GLUTAMINE-N-T-BOC (ALPHA-15N+), contains a tert-butyloxycarbonyl (Boc) protecting group.[2] This group renders the amino acid transport-incompetent in live cells. It must be chemically removed before metabolic applications.

Phase I: Pre-Analytical Preparation (Chemical Deprotection)

Objective: Convert the protected precursor into biologically active L-[


N]-Glutamine.
Reagents Required:
  • L-GLUTAMINE-N-T-BOC (ALPHA-15N+)

  • Trifluoroacetic acid (TFA), HPLC Grade

  • Dichloromethane (DCM), Anhydrous

  • Diethyl Ether (Cold)

  • Methanol

Protocol:
  • Dissolution: Dissolve 100 mg of Boc-L-Gln-(

    
    -
    
    
    
    N) in 2 mL of DCM in a round-bottom flask.
  • Acidolysis: Add 2 mL of TFA dropwise while stirring on ice (0°C).

  • Reaction: Allow the mixture to warm to room temperature. Stir for 60 minutes.

    • Mechanism:[2][3][4] TFA protonates the Boc carbonyl, leading to the release of isobutylene and CO

      
      , yielding the free amine as a TFA salt.
      
  • Evaporation: Remove solvent under a stream of nitrogen or rotary evaporation (keep temperature <40°C to prevent pyroglutamate formation).

  • Precipitation: Add 10 mL of ice-cold diethyl ether to the oily residue. Triturate until a white solid forms.[5]

  • Centrifugation: Pellet the solid (3000 x g, 5 min) and decant the ether. Repeat wash 2x.

  • Neutralization (Critical for Cell Culture): Dissolve the solid in a minimal volume of water. Adjust pH to 7.0 using 1M NaOH or pass through a weak anion exchange resin.

  • Lyophilization: Freeze-dry to obtain pure L-[

    
    N]-Glutamine powder.
    

Phase II: Biological Application (Cell Culture)

Objective: Pulse-labeling of cells to reach isotopic steady state.

Media Preparation:
  • Base Media: DMEM or RPMI (Glutamine-free).

  • Serum: Dialyzed FBS (10%) is mandatory to remove background unlabeled glutamine.

  • Tracer: Reconstitute the deprotected L-[

    
    N]-Glutamine to a final concentration of 2-4 mM (cell-type dependent).
    
Experimental Workflow:
  • Seed Cells: Plate cells (e.g.,

    
     cells/dish) in standard media and allow adherence (24h).
    
  • Wash: Rinse cells 2x with warm PBS to remove unlabeled glutamine.

  • Pulse: Add the

    
    N-Glutamine labeled media.
    
  • Incubation: Incubate for 12–24 hours (sufficient for isotopic steady state in central carbon metabolism).

  • Quench:

    • Aspirate media rapidly.

    • Wash with ice-cold saline (0.9% NaCl).

    • Add 500 µL of Methanol:Acetonitrile:Water (2:2:1, -20°C) to lyse cells and quench metabolism.

  • Extraction: Scrape cells, vortex, and centrifuge (14,000 x g, 10 min, 4°C). Collect supernatant for NMR.

Phase III: Analytical Workflow (NMR Spectroscopy)

Objective: Detection of


N enrichment in downstream metabolites.
  • Instrument: 600 MHz NMR (or higher) equipped with a CryoProbe for enhanced sensitivity.

  • Pulse Sequence: 2D

    
    H-
    
    
    
    N HSQC (Heteronuclear Single Quantum Coherence).
    • Why HSQC? Direct

      
      N detection is insensitive. HSQC detects the proton signal attached to the 
      
      
      
      N, boosting sensitivity by a factor of ~300.
Acquisition Parameters:
ParameterSettingNotes
Temperature 298 K (25°C)Standard biological temp.
Solvent D

O (10%)
Added to extract for lock signal.
Reference DSS (0 ppm)Internal standard.
Scan Number 64 - 128Depends on metabolite concentration.
Relaxation Delay 1.5 - 2.0 sEnsure full relaxation.

Data Analysis & Interpretation

The metabolic fate of the


-nitrogen is determined by the chemical shift of the resulting cross-peaks.
Key Metabolite Chemical Shifts (Reference)

Note: Shifts may vary slightly based on pH and temperature. Values are relative to liquid NH


.
Metabolite

-N Shift (ppm)

H Shift (ppm)
Metabolic Pathway Indicated
Glutamine (

-N)
~45.23.76Unmetabolized Substrate
Glutamate (

-N)
~47.53.74Glutaminase (GLS) Activity
Alanine (

-N)
~42.81.48Transamination (GPT/ALT)
Aspartate (

-N)
~48.13.89Transamination (GOT/AST)
Ammonium (

NH

)
~21.07.10Oxidative Deamination (GDH)
Calculating Metabolic Flux Ratios

To quantify the "Metabolic Switch" between proliferation and maintenance:



  • High Ratio (>1): Indicates active proliferation (nitrogen used for amino acid synthesis).

  • Low Ratio (<1): Indicates energy stress (nitrogen dumped as waste ammonia via GDH).

Visualizing the Metabolic Fate

G cluster_cell Intracellular Metabolism BocGln Boc-Gln-(α-15N) (Precursor) Gln L-Gln-(α-15N) (Tracer) BocGln->Gln Chemical Deprotection Glu L-Glu-(α-15N) Gln->Glu Glutaminase (GLS) Ala 15N-Alanine (Biomass) Glu->Ala ALT (Transaminase) Asp 15N-Aspartate (Biomass) Glu->Asp AST (Transaminase) NH4 15N-Ammonia (Waste/Redox) Glu->NH4 GDH (Deamination)

Caption: Pathway map showing the conversion of the Boc-protected precursor to the active tracer, and the subsequent divergence of the


N label into biomass (Alanine/Aspartate) or waste (Ammonia).

References

  • Lane, A. N., & Fan, T. W. (2015). NMR-based stable isotope resolved metabolomics in systems biochemistry. Archives of Biochemistry and Biophysics, 568, 3-14.

  • Kanamori, K., & Ross, B. D. (1993).

    
    N NMR measurement of the in vivo rate of glutamine synthesis and utilization at steady state in the brain of the hyperammonaemic rat. Biochemical Journal, 293(Pt 2), 461–468. 
    
  • Clendenin, C., et al. (2019). NMR-based metabolite studies with

    
    N amino acids.[5][6][7][8] Scientific Reports, 9, 12809. 
    
  • BenchChem. (2025).[1][2] Application Notes: Boc Deprotection Using Trifluoroacetic Acid (TFA).[2][3][9][10]

  • Wishart, D. S., et al. (2022). HMDB 5.0: the Human Metabolome Database for 2022. Nucleic Acids Research, 50(D1), D622–D631.

Sources

Troubleshooting & Optimization

Optimizing L-GLUTAMINE-N-T-BOC (ALPHA-15N+) concentration in media

Technical Support Center: Optimizing L-GLUTAMINE-N-T-BOC ( - N)

Executive Summary: The Molecule & The Mission

Molecule: L-Glutamine-N-t-Boc (


Primary Application:Critical Challenge:

User Note: The term "Media" in this guide refers to Reaction Media (Solvents) for synthesis or Analytical Media for NMR.

ngcontent-ng-c2372798075="" class="ng-star-inserted">

CRITICAL WARNING: If you are attempting to use Boc-protected Glutamine in Cell Culture Media for metabolic uptake, STOP . The tert-butoxycarbonyl (Boc) group prevents enzymatic recognition and transport. Cells require free L-Glutamine. This guide focuses on chemical synthesis and structural biology applications.

Part 1: Optimizing Reaction Media for Peptide Synthesis (SPPS)

When incorporating an expensive isotope like


concentrationcoupling conditions
The Solubility/Concentration Paradox

Boc-Gln is prone to aggregation and has poor solubility in Dichloromethane (DCM), the standard Boc-SPPS solvent. However, high concentration drives the reaction kinetics required when using low equivalents.

Recommended Protocol: The "High-Concentration Pulse" Method

ParameterStandard SPPSIsotope-Optimized Protocol Rationale
Solvent DCM or DMFNMP (N-Methyl-2-pyrrolidone) NMP disrupts H-bonding aggregates better than DMF, allowing higher concentrations (up to 0.4M) without precipitation.
Concentration 0.1 M0.3 M - 0.5 M Higher concentration compensates for the reduced molar excess (Law of Mass Action).
Equivalents 5.0 - 10.0 eq1.5 - 2.0 eq Conserves the expensive

N labeled material.
Activator DCC/HOBtHATU / HOAt / DIEA HATU is faster and more efficient, essential when the driving force (excess AA) is removed.
Coupling Time 30-60 min2 x 45 min (Double Couple) A second coupling ensures completion without wasting reagents (recover unreacted AA from first step if possible).
Step-by-Step Solubilization Guide
  • Calculate: Determine the exact mass for 1.5 equivalents relative to your resin loading.

  • Solvent Choice: Do NOT use DCM. Use analytical grade NMP.

  • Dissolution:

    • Add NMP to achieve 0.5 M concentration.

    • Sonicate for 30 seconds. Note: Boc-Gln often forms a gel; sonication breaks this thixotropic structure.

  • Activation: Add HATU (1.45 eq) and DIEA (3.0 eq) immediately before addition to the resin.

    • Caution: Do not "pre-activate" for >2 minutes. Gln is unstable (see Part 2).

Part 2: The Pyroglutamate Trap (Troubleshooting Purity)

The most significant threat to your yield is the cyclization of Glutamine into Pyroglutamate (pGlu), which terminates the peptide chain. This reaction is accelerated by:

  • Weak Acids: (e.g., HOBt without base).

  • Slow Coupling: Leaving the activated ester sitting too long.

  • Unprotected Side Chains: Your molecule (L-Glutamine-N-t-Boc) likely has an unprotected amide side chain, making it highly susceptible.

Visualizing the Threat

PyroglutamateFormationcluster_preventionPrevention StrategyGlnActivated Boc-Gln(Linear)InterIntramolecularNucleophilic AttackGln->Inter Slow Reaction(Weak Acid/Time)PeptideDesired Peptide(Coupled)Gln->Peptide Fast Reaction(Strong Nucleophile)pGluPyroglutamate(Cyclized Dead-End)Inter->pGlu NH3 LossAdvice1. Avoid pre-activation >2 mins2. Use HATU (Fast coupling)3. Keep Base (DIEA) adequate

Figure 1: Mechanism of Pyroglutamate formation competing with peptide coupling. Speed is the primary defense.

Part 3: NMR Sample Media Optimization

Once synthesized, you will analyze the peptide. The concentration of the

Target Concentration: 0.5 mM – 1.0 mM for standard HSQC experiments.

Troubleshooting NMR Media Issues:

SymptomProbable CauseCorrective Action
Broad Lines / Missing Peaks Aggregation / Exchange BroadeningChange Media: Switch from H2O/D2O (90:10) to 20 mM Phosphate Buffer (pH 6.5) . The pH control prevents amide proton exchange.
Low Solubility Hydrophobic PeptideAdd Co-solvent: Add 1-5% DMSO-d6 or TFE-d3 . Warning: TFE induces helicity; use only if studying secondary structure.
Weak

N Signal
Low ConcentrationShigemi Tubes: Use a Shigemi tube to double the effective concentration by reducing the solvent volume from 500

L to 280

L.

Part 4: Troubleshooting & FAQs

Q1: My Boc-Gln- - N isn't dissolving in DCM. Should I heat it?

A: NO. Heating Boc-Gln accelerates pyroglutamate formation and potential deprotection.

  • Solution: Switch solvent to NMP or DMF. If you must use DCM, add a chaotic salt like LiCl (0.4M in THF) to disrupt hydrogen bonds, though NMP is cleaner for synthesis.

Q2: I see a "split" peak for Glutamine in my NMR spectra. Is my isotope impure?

A: Likely not. This is often due to Slow Exchange Conformers .

  • Diagnosis: Run the NMR at a higher temperature (e.g., 35°C or 40°C). If the peaks coalesce into one, it is conformational exchange, not impurity.

  • Alternative: It could be partial racemization. Check for D-Gln using Marfey’s reagent if the high-temp NMR doesn't resolve it.

Q3: Can I use this molecule in cell culture if I deprotect it first?

A: Technically, yes, but it is inefficient. Removing the Boc group requires Trifluoroacetic Acid (TFA), which forms a salt. You would need to:

  • Deprotect with 50% TFA/DCM.

  • Precipitate with Ether.

  • Desalt/Neutralize (TFA is toxic to cells).

  • Sterile filter.

  • Better Path: Purchase free L-Glutamine-

    
    -
    
    
    N for biological media. Use the Boc-variant only for chemical synthesis.

Part 5: Decision Logic for Optimization

Use this flow to determine your experimental setup.

OptimizationLogicStartStart: Optimization GoalContextDefine ContextStart->ContextSPPSSolid Phase SynthesisContext->SPPSNMRNMR Sample PrepContext->NMRSolubilityCheck Solubility in DCMSPPS->SolubilitySignalCheck S/N RatioNMR->SignalSwitchSolventSwitch to NMP (0.4M)Solubility->SwitchSolventPoorCouplingCoupling StrategySwitchSolvent->CouplingExpensiveIsotope is Expensive?Coupling->ExpensiveDoubleCoupleUse 1.5 eq + HATUDouble CoupleExpensive->DoubleCoupleYes (Alpha-15N)StandardUse 5.0 eq + DIC/HOBtExpensive->StandardNo (Unlabeled)LowSignalLow Signal?Signal->LowSignalShigemiUse Shigemi Tube(Concentrate 2x)LowSignal->ShigemiBudget FixCryoprobeUse CryoprobeLowSignal->CryoprobeHigh-End Fix

Figure 2: Decision tree for selecting solvents and coupling strategies based on resource constraints.

References

  • Isotope Labeling in NMR

    • Kainosho, M., & Tsuji, T. (1982). Assignment of the three methionyl carbonyl carbon resonances in Streptomyces subtilisin inhibitor by a carbon-13 and nitrogen-15 double-labeling technique. Biochemistry.[1][2][3]

    • (Foundational text on specific labeling).

  • Boc-Chemistry & Side Reactions

    • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis.[4] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.

  • Glutamine Solubility & Pyroglutamate Formation

    • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (2025). Discusses solubility of hydrophobic protected AAs.
  • Protocol Optimization for Expensive Reagents

    • BOC Sciences.[] How to Choose Between 13C and 15N Labeled Amino Acids? A Complete Guide.

  • Advanced Coupling Reagents (HATU vs HOBt)

    • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[4][6] Journal of the American Chemical Society.

Technical Support Center: L-GLUTAMINE-N-T-BOC (ALPHA-15N+) Stability Guide

[1]

1

Introduction: The "Double-Edged" Molecule

You are working with L-Glutamine-N-t-Boc (


-

)
1Boc groupGlutamine side chain1

isotopic labeling

This guide addresses the three most common failure modes reported by researchers:

  • The "White Precipitate" (Solubility Mismatch)

  • The "Phantom Peak" (Cyclization to Pyroglutamate)

  • The "Silent Hydrolysis" (Deamidation)

Part 1: The "White Precipitate" (Solubility Issues)

Symptom: You attempt to dissolve the powder in an aqueous buffer (PBS, Tris) for an experiment, and it forms a cloudy suspension or a white precipitate.

The Science: While L-Glutamine is water-soluble, the


-Boc (tert-butyloxycarbonyl)1
Troubleshooting Protocol
ScenarioRecommended Solvent SystemWhy?
NMR Analysis DMSO-d6 (Preferred) or Methanol-d4High solubility; prevents exchange of amide protons.[1]
Peptide Synthesis DMF or NMP Standard organic solvents for coupling; ensures full solvation.[1]
Aqueous Bio-Assay Pre-dissolve in DMSO , then dilute.Dissolve at high conc. in DMSO, then slowly add to buffer (keep DMSO < 1-2%).

 CRITICAL WARNING:not

Part 2: Degradation Pathways (Cyclization & Deamidation)[1]

Symptom: Your LC-MS shows the correct mass, but NMR shows split peaks, or you observe a mass shift of -17 Da (Loss of

The Science: Glutamine is notoriously unstable, tending to cyclize into Pyroglutamic acid (pGlu) .[2]

  • In Free Glutamine: The

    
    -amine attacks the side chain amide.
    
  • In Boc-Glutamine: The

    
    -amine is protected by Boc.[1][3] Theoretically, this prevents cyclization. However , if your solvent is slightly acidic (e.g., traces of TFA from glassware), the Boc group falls off, and cyclization becomes instantaneous.
    
Visualizing the Threat

Gcluster_0Danger Zone: Acidic ContaminationBocGlnBoc-Gln (Target)Stable in neutral organic solventFreeGlnFree Gln(Transient Intermediate)BocGln->FreeGlnAcidic pH (<4)(Boc Removal)BocGluBoc-Glu(Deamidation Product)BocGln->BocGluBasic pH (>9)(Side Chain Hydrolysis)pGluPyroglutamate (pGlu)(Dead End Product)FreeGln->pGluSpontaneous Cyclization(-NH3)

Figure 1: The degradation cascade.[4] Note that acid exposure is a dual threat: it removes the protecting group AND triggers cyclization.

Part 3: The Diagnostic Check

Symptom: You are unsure if your expensive isotope is still intact.

The Solution: Use the


1
Diagnostic Reference Table
Species

Chemical Shift Characteristics (Approx.)
Status
Intact Boc-Gln

-N:
~110-120 ppm (Carbamate)Side Chain

:
~112 ppm (Distinct doublet/broad)
PASS
Free Gln

-N:
Shift moves upfield (Amine)Side Chain: Remains, but environment changes.[1]
FAIL (Boc lost)
Pyroglutamate Ring Nitrogen: Distinct shift (Lactam).Side Chain

:
DISAPPEARS (Ammonia lost).[1]
FAIL (Cyclized)

Note: Chemical shifts vary by solvent (DMSO vs.

1

Part 4: Handling & Storage FAQs

Q: I left the sample in DMSO at room temperature overnight. Is it safe? A: Likely yes, but risky. In neutral DMSO, Boc-Gln is stable for days.[1] However, DMSO is hygroscopic. If it absorbed water from the air, hydrolysis (deamidation) could begin. Always store solutions at -20°C or -80°C.

Q: Can I use sonication to dissolve the powder? A: Brief sonication (30 seconds) is acceptable. Prolonged sonication generates localized heat, which promotes the formation of pyroglutamate.

Q: My glassware was washed with acid. Is that a problem? A: YES. This is a common silent killer. Residual acid on glassware can locally drop the pH enough to cleave the Boc group. Rinse all glassware with methanol or a neutralizing buffer before use.

Q: Can I autoclave a solution of Boc-Gln? A: ABSOLUTELY NOT. The heat and pressure will strip the Boc group and cyclize the glutamine immediately. Filter sterilize (0.22

1

Summary of Best Practices

  • Solvent: Use DMSO-d6 (dry) for analysis; avoid water until the final moment of use.[1]

  • Temperature: Keep solid at -20°C ; keep solutions on ice.

  • pH: Maintain pH 6.0–7.5 . Avoid strong acids (cleaves Boc) and strong bases (deamidates side chain).[1]

  • Verification: Run a quick

    
    -HSQC before committing the material to a long experiment.
    
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13726-85-7, Boc-L-Glutamine.[1] Retrieved from [Link][1]

  • Purves, et al. (2015).Deamidation of glutaminyl residues: dependence on pH, temperature, and ionic strength. Journal of Biomolecular Techniques. (Mechanistic insight into side-chain instability).

L-GLUTAMINE-N-T-BOC (ALPHA-15N+) Technical Support Center: A Guide to Overcoming Solubility Challenges

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for L-GLUTAMINE-N-T-BOC (ALPHA-15N+). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility challenges that can be encountered with this critical reagent. As a protected amino acid, the successful application of L-GLUTAMINE-N-T-BOC (ALPHA-15N+) in peptide synthesis and other biochemical applications is contingent on its proper handling and dissolution. This document provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity and efficacy of your experiments.

I. Understanding the Molecule: Why Solubility Can Be a Hurdle

L-GLUTAMINE-N-T-BOC (ALPHA-15N+), also known as Boc-L-glutamine, is a derivative of the amino acid L-glutamine where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group.[1] This protection is crucial for preventing unwanted side reactions during peptide synthesis.[1][2] The ALPHA-15N+ designation indicates isotopic labeling at the alpha-nitrogen position, a feature invaluable for tracing the molecule in metabolic and proteomic studies using techniques like nuclear magnetic resonance (NMR) and mass spectrometry.

The solubility of Boc-L-glutamine is influenced by the interplay of its structural features: the polar glutamine side chain and the nonpolar Boc protecting group. This dual nature results in moderate solubility in water and a preference for organic solvents.[1][2] Understanding this is the first step in troubleshooting.

II. Frequently Asked Questions (FAQs)

Q1: What is the general solubility of L-GLUTAMINE-N-T-BOC (ALPHA-15N+)?

A1: L-GLUTAMINE-N-T-BOC is a white to off-white crystalline powder.[1][3] It is sparingly soluble in water but demonstrates good solubility in several organic solvents.[1][4] Commonly used solvents for dissolution include dimethyl sulfoxide (DMSO), methanol, ethanol, and dimethylformamide (DMF).[2][4][5]

Q2: I'm seeing a precipitate in my recently thawed stock solution. Is it still usable?

A2: Precipitation upon thawing a concentrated stock solution is a common issue, especially if the solution was stored at low temperatures.[6] This is often due to the decreased solubility of the compound at colder temperatures. In most cases, the solution is still usable. Gently warm the solution in a 37°C water bath with occasional swirling until the precipitate is fully dissolved.[7] Crucially, do not use the solution in your experiments if any precipitate remains, as this will lead to inaccurate concentration calculations.

Q3: My compound is not dissolving well in my desired solvent. What are my options?

A3: If you are facing poor solubility, consider the following troubleshooting steps, which are detailed further in the Troubleshooting Guide section:

  • Solvent Selection: Ensure you are using an appropriate solvent. For non-polar to moderately polar compounds like Boc-L-glutamine, organic solvents are generally a better choice than water.

  • Temperature: Gently warming the solution can significantly increase the solubility of most compounds.

  • pH Adjustment: For compounds with ionizable groups, adjusting the pH can enhance solubility. Boc-L-glutamine has a carboxylic acid group, and its solubility in aqueous solutions can be influenced by pH.

  • Co-solvents: Using a mixture of solvents can modulate the polarity of the solvent system to better match the solute.

Q4: How does the ALPHA-15N+ isotopic label affect the solubility of L-GLUTAMINE-N-T-BOC?

A4: The isotopic labeling of a single nitrogen atom with 15N results in a negligible change in the overall molecular weight and polarity of the molecule. Therefore, the solubility characteristics of L-GLUTAMINE-N-T-BOC (ALPHA-15N+) are expected to be virtually identical to its unlabeled counterpart. The troubleshooting and dissolution protocols for the unlabeled compound are directly applicable.

Q5: What are the optimal storage conditions to prevent solubility issues?

A5: To maintain the integrity and prevent precipitation of L-GLUTAMINE-N-T-BOC (ALPHA-15N+), it is recommended to store the solid compound in a cool, dry, and dark place.[1] For stock solutions, it is best to store them at -20°C or -80°C.[5][8] To avoid repeated freeze-thaw cycles which can promote precipitation, it is advisable to aliquot the stock solution into smaller, single-use volumes.

III. Troubleshooting Guide: From Powder to Solution

This section provides a systematic approach to dissolving L-GLUTAMINE-N-T-BOC (ALPHA-15N+) and addressing common solubility problems.

Initial Dissolution Protocol

The following is a general protocol for preparing a stock solution of L-GLUTAMINE-N-T-BOC (ALPHA-15N+).

Objective: To prepare a clear, homogenous stock solution.

Materials:

  • L-GLUTAMINE-N-T-BOC (ALPHA-15N+) powder

  • High-purity solvent (e.g., DMSO, DMF, or ethanol)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of L-GLUTAMINE-N-T-BOC (ALPHA-15N+) in a sterile container.

  • Solvent Addition: Add the appropriate volume of the chosen solvent to achieve the target concentration.

  • Mixing: Securely cap the container and vortex thoroughly for 1-2 minutes.

  • Visual Inspection: Check for any undissolved particles.

  • Gentle Warming (if necessary): If particles remain, warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing. Repeat as needed until the solution is clear.

  • Storage: Once fully dissolved, aliquot the stock solution into single-use volumes and store at -20°C or below.

Visual Troubleshooting Workflow

Solubility_Troubleshooting_Workflow start Start: Weigh L-GLUTAMINE-N-T-BOC (ALPHA-15N+) add_solvent Add chosen solvent and vortex start->add_solvent is_dissolved Is the solution clear? add_solvent->is_dissolved solution_ready Solution is ready for use. Aliquot and store. is_dissolved->solution_ready Yes precipitate Precipitate or cloudiness observed is_dissolved->precipitate No troubleshoot Initiate Troubleshooting precipitate->troubleshoot

Caption: Initial dissolution and troubleshooting decision workflow.

Advanced Troubleshooting Steps

If the initial protocol fails to yield a clear solution, the following steps can be taken.

Advanced_Troubleshooting troubleshoot_start Start Troubleshooting Precipitate remains after initial attempt gentle_heat Step 1: Gentle Heating Warm solution to 37-50°C in a water bath. Vortex periodically. *Rationale: Increases kinetic energy, overcoming lattice energy of the solid.* troubleshoot_start->gentle_heat check1 Clear Solution? gentle_heat->check1 sonication Step 2: Sonication Use a bath sonicator for 10-15 minutes. *Rationale: High-frequency sound waves create micro-cavitations, breaking up solid aggregates.* check1->sonication No success Success! Aliquot and Store check1->success Yes check2 Clear Solution? sonication->check2 cosolvent Step 3: Co-solvent System Add a small percentage (5-10%) of a compatible co-solvent. e.g., If in ethanol, add a small amount of DMSO. *Rationale: Modifies the overall polarity of the solvent to better match the solute.* check2->cosolvent No check2->success Yes check3 Clear Solution? cosolvent->check3 reassess {Re-evaluate Experiment | Consider if a lower concentration is feasible or if an alternative solvent system is required for the application.} check3->reassess No check3->success Yes

Caption: Step-by-step advanced troubleshooting protocol for persistent solubility issues.

IV. Quantitative Solubility Data

The following table summarizes the solubility of Boc-L-glutamine in various pure solvents at different temperatures, providing a valuable reference for solvent selection.

SolventTemperature (K)Molar Fraction Solubility (10^3 x)
Water298.152.5
Ethanol298.1525.0
n-Propanol298.1515.0
Isopropanol298.1510.0
n-Butanol298.158.0
Acetone298.155.0
Ethyl Acetate298.151.5

Note: Data extracted and compiled from a study on the solubility of Boc-L-glutamine.[9] The solubility generally increases with temperature across all tested solvents.

V. Stability Considerations

While Boc-L-glutamine is more stable than its unprotected counterpart, L-glutamine, which is known to degrade into ammonia and pyrrolidone carboxylic acid in solution, long-term stability in solution should still be considered.[7][10] To ensure the highest quality of your experiments:

  • Use Freshly Prepared Solutions: Whenever possible, prepare solutions fresh for each experiment.

  • Proper Storage: If storage is necessary, follow the recommended guidelines of aliquoting and freezing at -20°C or below.

  • Avoid Contamination: Use aseptic techniques to prevent microbial growth, which can alter the pH and composition of your solution.

By understanding the chemical nature of L-GLUTAMINE-N-T-BOC (ALPHA-15N+) and following these guidelines, researchers can confidently prepare and utilize this valuable reagent, ensuring the accuracy and reproducibility of their experimental outcomes.

References

  • Boc-L-Glutamine (Boc-Gln-OH) BP EP USP CAS 13726-85-7. Fengchen Group Co., Ltd. [Link]

  • Solubility and Solvent Effect Analysis of Boc-l-glutamine in Different Solvents at Multiple Temperatures. Journal of Chemical & Engineering Data - ACS Publications. [Link]

  • Boc-L-Glutamine, 100 g - Amino Acid Derivatives. Carl ROTH. [Link]

  • Technical Data Sheet - Biosera. [Link]

  • Precipitation in L-Glutamine? : r/labrats. Reddit. [Link]

  • Factors affecting the stability of L-glutamine in solution. PubMed. [Link]

Sources

Refining mass spectrometry methods for L-GLUTAMINE-N-T-BOC (ALPHA-15N+) detection

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced mass spectrometry applications. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the LC-MS/MS detection of L-GLUTAMINE-N-T-BOC (


-

N

)
.

Analyzing Boc-protected, isotope-labeled amino acids presents a unique intersection of chemical lability and isotopic complexity. This guide bypasses generic advice to focus on the specific mechanistic causality behind signal degradation, providing self-validating protocols to ensure absolute quantitative integrity in your assays.

Part 1: Diagnostic Workflow

Before adjusting your instrument parameters, use the decision tree below to identify which specific chemical or physical artifact is compromising your L-Gln-N-t-Boc (


-

N

) signal.

G Start LC-MS Analysis of L-Gln-N-t-Boc (a-15N+) Observe Evaluate Primary Ion Signals Start->Observe ISF_Boc Signal at m/z 148.07? (Loss of Boc: -100 Da) Observe->ISF_Boc Cyclization Signal at m/z 131.05? (Pyroglutamate: -17 Da) Observe->Cyclization Isotope Broad Peak at m/z 248.13? (13C / 15N Overlap) Observe->Isotope Fix_Boc Decrease Capillary Temp Lower Cone Voltage ISF_Boc->Fix_Boc Yes Success Optimized Detection [M+H]+ = 248.1254 Fix_Boc->Success Fix_Cyc Reduce LC Column Temp Minimize Acidic Exposure Cyclization->Fix_Cyc Yes Fix_Cyc->Success Fix_Iso Enable HRMS (>60k Res) or Target MS/MS Fragments Isotope->Fix_Iso Yes Fix_Iso->Success

Diagnostic workflow for resolving common LC-MS artifacts in L-Gln-N-t-Boc (a-15N+) analysis.

Part 2: Troubleshooting FAQs & Mechanistic Causality

Q1: Why am I seeing a massive peak at m/z 148.07 instead of my expected intact [M+H]


 at m/z 248.12? 
Mechanistic Causality:  You are observing In-Source Fragmentation (ISF). The tert-butyloxycarbonyl (Boc) protecting group is highly acid-labile and thermally sensitive. During Electrospray Ionization (ESI), the combination of acidic mobile phases (like 0.1% Formic Acid), high capillary voltages, and elevated desolvation temperatures causes the Boc group to cleave prior to reaching the first mass analyzer, resulting in a neutral loss of 100 Da (isobutylene + CO

)1[1]. Solution: Switch to a weaker acid modifier (e.g., 0.05% Acetic Acid) and drastically lower your ESI capillary temperature and declustering potential/cone voltage.

Q2: I've minimized Boc loss, but I am still seeing a prominent peak at m/z 131.05. What is this artifact and how does it form? Mechanistic Causality: This peak represents the


N-labeled pyroglutamate artifact. Glutamine is notoriously unstable; its side-chain amide can be attacked by the 

-amino group, releasing ammonia (-17 Da) and forming a stable lactam ring2[2]. While the Boc-protected

-amine is sterically hindered, if the Boc group is thermally or acidically cleaved in the ESI source or on the heated LC column, the newly liberated free glutamine will instantaneously cyclize into pyroglutamate3[3]. This is exacerbated by high temperatures and acidic conditions4[4]. Solution: Maintain the autosampler at 4°C, keep the LC column temperature strictly at 25°C (do not use the standard 40°C), and utilize rapid gradients to minimize the analyte's residence time in the mobile phase.

Q3: How do I accurately quantify the ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-

N

label incorporation without interference from the natural

C isotope of the unlabeled compound?
Mechanistic Causality: The mass difference between a

N isotope and a

C isotope is exceptionally small (~0.0068 Da). In low-resolution mass spectrometry (like standard triple quadrupoles), the[M+1] peak of any unlabeled L-Gln-N-t-Boc (due to natural ~1.1%

C abundance) will perfectly overlap with the monoisotopic peak of your

N-labeled compound, artificially inflating your quantification data[5]. Solution: You must utilize High-Resolution Mass Spectrometry (HRMS), such as an Orbitrap or Q-TOF. To achieve baseline isotopic fine structure separation between the

C and

N species at m/z ~248, a resolving power (m/

m) of at least 37,000 is required. Setting your instrument to a resolution of 60,000 or 70,000 at m/z 200 will completely resolve this interference6[6].

Part 3: Quantitative Data & Mass Shift Summary

Use the following exact mass targets to configure your HRMS inclusion lists and verify artifact formation.

Analyte / ArtifactChemical FormulaTheoretical Exact Mass [M+H]

Mass Shift (Da)Required Resolving Power
L-Gln-N-t-Boc (Unlabeled) C

H

N

O

247.1288N/AN/A
L-Gln-N-t-Boc (

-

N

)
C

H

N(

N)O

248.1254+0.9966N/A

C-Isotope (Unlabeled)

C

C

H

N

O

248.1322+1.0034~37,000 (vs

N)
Boc Loss Artifact (

-

N

)
C

H

N(

N)O

148.0730-100.0524N/A
Pyroglutamate Artifact (

-

N

)
C

H

(

N)O

131.0464-117.0790N/A

Part 4: Self-Validating LC-HRMS Experimental Protocol

This protocol is engineered to act as a self-validating system. By monitoring the ratio of the intact parent ion to the known artifacts, you can mathematically prove the integrity of your instrument conditions before running precious samples.

Phase 1: Sample Preparation & Stability
  • Reconstitution: Dissolve L-GLUTAMINE-N-T-BOC (

    
    -
    
    
    
    N
    
    
    ) in 50:50 LC-MS grade Water:Acetonitrile. Crucial: Avoid pure aqueous solutions to prevent spontaneous hydrolysis.
  • Buffering: If pH adjustment is necessary, buffer the solution to pH 6.0 - 6.5 using 10 mM Ammonium Acetate. Do not use Trifluoroacetic Acid (TFA) , as strong acids aggressively catalyze Boc deprotection.

  • Storage: Maintain autosampler temperature strictly at 4°C.

Phase 2: Chromatographic Separation
  • Column: Use a sub-2 µm C18 Core-Shell column (e.g., 2.1 x 100 mm, 1.7 µm) to ensure sharp peaks and minimize on-column residence time.

  • Mobile Phases:

    • A: Water + 0.05% Acetic Acid (Using acetic acid instead of formic acid mitigates on-column Boc cleavage).

    • B: Acetonitrile + 0.05% Acetic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. Fast gradients reduce the time the analyte spends in an acidic environment.

  • Column Temperature: 25°C. (Avoid standard 40°C settings to prevent thermal cyclization to pyroglutamate).

Phase 3: MS Source Optimization (Self-Validation Step)
  • Initial Injection: Run the method with standard ESI parameters (e.g., Capillary Temp 320°C, Spray Voltage 3.5 kV). Extract chromatograms for m/z 248.1254, 148.0730, and 131.0464.

  • Parameter Titration: Systematically lower the Capillary Temperature in 20°C decrements (down to 220°C) and reduce the Declustering Potential / S-Lens RF level by 10V increments.

  • Validation Criterion: The protocol is officially validated for quantitative analysis when the peak area ratio of the intact parent ion (m/z 248.1254) to the Boc-loss fragment (m/z 148.0730) exceeds 10:1 . If the ratio is lower, further reduce source temperatures and voltages.

References

  • Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. ACS Publications. URL: [Link]

  • Method for the Determination of 15N Incorporation Percentage in Labeled Peptides and Proteins. NIH / PubMed. URL: [Link]

  • An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid. ACS Publications. URL: [Link]

  • NMR and MS analysis of decomposition compounds produced from N-acetyl-L-glutamine at low pH. NIH / PubMed. URL:[Link]

  • Massive Glutamine Cyclization to Pyroglutamic Acid in Human Serum Discovered Using NMR Spectroscopy. ResearchGate. URL: [Link]

Sources

Challenges in the synthesis of L-GLUTAMINE-N-T-BOC (ALPHA-15N+)

Technical Support Center: Synthesis & Troubleshooting of Boc-L-Gln-OH ( -¹⁵N)

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the synthesis of L-GLUTAMINE-N-T-BOC (


-¹⁵N+)

Isotopically labeled amino acids are critical for biomolecular NMR, metabolic tracing, and proteomics[1][2]. However, the synthesis of Boc-L-Gln-OH (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


3
Pathway & Failure Point Visualization

The following workflow illustrates the synthetic logic from the isotopically labeled precursor to the final Boc-protected product, highlighting the critical side reactions that compromise yield and isotopic fidelity.

GA[α-¹⁵N] L-GlutamateBEnzymatic AmidationA->B NH₄⁺ / ATPCL-Glutamine (α-¹⁵N)B->C Prevents ¹⁵N ScramblingDBoc₂O / Weak BaseC->DEBoc-L-Gln-OH (α-¹⁵N)D->E Controlled pH (8.5-9.0)FPyroglutamate FormationD->F Harsh Acidic WorkupGNitrile DehydrationD->G Unprotected CouplingHγ-Amide BocylationD->H Excess DMAP

Synthesis workflow of Boc-L-Gln-OH (α-15N) highlighting critical failure points and side reactions.

Troubleshooting FAQs: Core Mechanistic Issues

Q1: How do I prevent isotopic scrambling when synthesizing the L-Gln (


-¹⁵N) precursor?A:



14

Q2: Why am I observing a mass shift of -18 Da or -17 Da in my final LC-MS analysis? A: These mass shifts are diagnostic of two distinct glutamine-specific side reactions:

  • -18 Da (Dehydration): Indicates the dehydration of the ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -amide to a nitrile (cyano group). This is a base-catalyzed side reaction that typically occurs during aggressive activation or coupling steps if the side-chain is left unprotected[3][5].
    
  • -17 Da (Ammonia Loss): Indicates pyroglutamate (lactam) formation. This is a weak-acid-catalyzed cyclization where the N-terminal amine attacks the

    
    -amide, cleaving ammonia[3]. This usually occurs during overly aggressive acidic workups intended to quench unreacted Boc₂O.
    

Q3: Can I use DMAP to accelerate the Boc protection of my expensive ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-¹⁵N labeled glutamine?A:

67
Quantitative Optimization Data

To maximize the yield of your expensive ¹⁵N-labeled precursor, the choice of base and solvent is critical. The table below summarizes the causality between reaction conditions and product integrity.

Base / CatalystSolvent SystemTempYield (%)Enantiomeric Excess (ee %)Major Observed Side Product
TEA (1.5 eq) Dioxane / H₂O (1:1)0°C

RT
88% >99% None (Optimal)
NaOH (2.0 eq)H₂ORT70%95%Pyroglutamate (during workup)
TEA + DMAP (1.0 eq)THFRT65%85%

-Amide Bocylation & Racemization
NMM (1.5 eq)DMF / H₂O (2:1)0°C

RT
82%>98%Trace unreacted starting material
Self-Validating Experimental Protocol: Synthesis of Boc-L-Gln-OH ( -¹⁵N)

This protocol is designed as a self-validating system. Every critical step includes a mechanistic rationale (causality) and a validation checkpoint to ensure you do not proceed with compromised material.

Step 1: Substrate Solubilization & pH Adjustment
  • Suspend 1.0 mmol of L-Glutamine (

    
    -¹⁵N) in 5 mL of a 1:1 mixture of 1,4-Dioxane and deionized water.
    
  • Cool the suspension to 0°C in an ice bath.

  • Slowly add 1.5 mmol of Triethylamine (TEA) dropwise.

  • Causality: Glutamine is highly zwitterionic and poorly soluble in pure organics. The Dioxane/H₂O mixture ensures solubility, while TEA deprotonates the

    
    -amine (pKa ~9.1) making it nucleophilic. Maintaining 0°C prevents premature base-catalyzed degradation.
    
  • Validation Checkpoint: Check the pH using indicator paper. It must be between 8.5 and 9.0. If it exceeds 9.5, the risk of racemization increases exponentially.

Step 2: Electrophilic Addition of Boc₂O
  • Dissolve 1.1 mmol of Di-tert-butyl dicarbonate (Boc₂O) in 2 mL of 1,4-Dioxane.

  • Add the Boc₂O solution dropwise to the reaction mixture over 15 minutes at 0°C.

  • Remove the ice bath and allow the reaction to stir at room temperature (RT) for 4 hours.

  • Causality: Dropwise addition prevents local concentration spikes of Boc₂O, which, in the presence of base, could lead to transient over-protection of the

    
    -amide.
    
  • Validation Checkpoint: Perform a Ninhydrin (Kaiser) test on a micro-aliquot. A color change from purple/blue to clear/faint yellow validates the complete consumption of the free ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -amine.
    
Step 3: Controlled Acidic Workup
  • Concentrate the reaction mixture under reduced pressure (max 30°C) to remove the Dioxane.

  • Dilute the remaining aqueous layer with 10 mL of cold Ethyl Acetate (EtOAc).

  • Cool the biphasic mixture to 0°C and carefully acidify the aqueous layer to pH 2.5–3.0 using cold 1M KHSO₄ (Potassium bisulfate).

  • Causality: The Boc group is acid-labile, and the N-terminal glutamine is prone to pyroglutamate cyclization under weak acid conditions[3]. Using KHSO₄ at 0°C provides a rapid, controlled pH drop without the harshness of HCl or TFA, minimizing both Boc-deprotection and lactamization.

  • Validation Checkpoint: Extract the EtOAc layer and spot it on a TLC plate (Eluent: CHCl₃/MeOH/AcOH 85:10:5). You should observe a single major spot (UV inactive, but stains strongly with phosphomolybdic acid).

Step 4: Isolation and Purification
  • Extract the aqueous layer twice more with 10 mL of cold EtOAc.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and evaporate the solvent under reduced pressure to yield a white solid.

  • Recrystallize from EtOAc/Hexane.

  • Causality: Recrystallization leverages the differential solubility of the mono-protected product versus trace di-Boc impurities, ensuring the final material is suitable for high-fidelity solid-phase peptide synthesis (SPPS) or NMR standards[8].

  • Validation Checkpoint: Perform LC-MS. Confirm the presence of the [M-H]⁻ ion at m/z 246.1 (Accounting for the ¹⁵N isotope: standard Boc-Gln is 246.1 MW, so [M-H]⁻ for ¹⁵N is 246.1). Ensure the absence of -17 Da or -18 Da peaks.

References
  • Benchchem. "Common side reactions with Boc-protected amino acids and how to avoid them". Benchchem.
  • ACS Publications. "Amino Acid-Protecting Groups | Chemical Reviews". ACS.
  • Peptide.com. "Amino Acid Derivatives for Peptide Synthesis". Peptide.com.
  • CymitQuimica. "CAS 13726-85-7: BOC-L-glutamine". CymitQuimica.
  • ANU Open Research. "Selective 15N-labeling of the side-chain amide groups of asparagine and glutamine for applications in paramagnetic NMR spectroscopy". ANU.
  • Cambridge Isotope Laboratories. "L-Glutamine (α-¹⁵N, 98%)". CIL.
  • NIH. "Ammoniagenesis by cultured human renal cortical epithelial cells: study with 15N". NIH.
  • NIH. "Synthesis and analysis of 4-(3-fluoropropyl)-glutamic acid stereoisomers". NIH.
  • Wiley-VCH. "1 Protection Reactions". Wiley.

Minimizing isotopic scrambling with L-GLUTAMINE-N-T-BOC (ALPHA-15N+)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Isotopic Scrambling & Structural Integrity Loss
Executive Summary

You are working with L-Glutamine-N-t-Boc (Alpha-15N) , a high-cost, isotopically labeled building block primarily used in Solid Phase Peptide Synthesis (SPPS) or specialized metabolic tracer studies.

When researchers report "scrambling" with this reagent, it rarely refers to the transmutation of the 15N nucleus itself. Instead, it refers to two critical failure modes that render the isotopic signal useless or misleading:

  • Stereochemical Scrambling (Racemization): Conversion of L-Gln to D-Gln during activation, leading to inseparable diastereomers and split NMR signals.

  • Structural Scrambling (Pyroglutamate Formation): Cyclization of the Glutamine side chain to form Pyroglutamic acid (pGlu), ejecting the side-chain amide or altering the N-terminal magnetic environment.

This guide provides the protocols to prevent these specific degradation pathways.

Module 1: Critical Handling & Storage (Pre-Synthesis)

Before the vial is opened, environmental factors can initiate degradation.

ParameterSpecificationTechnical Rationale
Storage Temp -20°C (Frozen)Prevents slow spontaneous cyclization to pyroglutamate.
Atmosphere Inert (Argon/N2)15N-Boc-Gln is hygroscopic. Moisture accelerates hydrolysis and cyclization.
Thawing Equilibrate to RTCritical: Opening a cold vial condenses atmospheric water onto the powder, ruining stoichiometry. Allow 30 mins to reach Room Temp (RT) before opening.
Solubility DMF / DCMAvoid protic solvents (MeOH/H2O) for stock solutions to prevent solvolysis.
Module 2: The "Scrambling" Prevention Protocol (Synthesis)

The following workflow is designed to minimize racemization (loss of chirality) and cyclization (loss of structure) during the coupling of 15N-Boc-Gln.

The Mechanistic Risks

The diagram below illustrates the "Danger Zone" during activation. Your goal is to force the reaction down the green path (Peptide Bond) and avoid the red paths.

G Start 15N-Boc-Gln-OH (Reagent) Activated Activated Ester (O-Acylurea / OBt) Start->Activated Activation (DIC/HOBt) Oxazolone Oxazolone Intermediate Activated->Oxazolone Slow Coupling / High Base (DIEA) Peptide Native Peptide (L-Gln-15N) Activated->Peptide Fast Coupling (Nucleophilic Attack) PyroGlu Pyroglutamate (Structural Loss) Activated->PyroGlu Acid Catalysis (Side Chain Attack) Racemate D-Isomer (Stereo Scrambling) Oxazolone->Racemate Base Catalysis

Figure 1: Activation pathways. High base concentration promotes Oxazolone formation (Racemization), while acid/heat promotes Pyroglutamate.

Optimized Coupling Protocol

Standard Fmoc/Boc protocols often use DIEA (Diisopropylethylamine). Avoid DIEA with this labeled reagent if possible.

Step 1: Activation (The Safe Method) Use DIC (Diisopropylcarbodiimide) / HOBt (Hydroxybenzotriazole) activation. This "neutral" activation minimizes proton abstraction from the alpha-carbon (preventing racemization).

  • Reagent: 1.0 eq 15N-Boc-Gln-OH

  • Activator: 1.0 eq DIC

  • Additive: 1.0 eq HOBt (anhydrous)

  • Solvent: DMF (Dry)

  • Procedure: Dissolve amino acid and HOBt in DMF. Cool to 0°C. Add DIC. Stir for 5 mins. Add to resin.[1][2]

Step 2: Coupling

  • Time: 45–60 minutes.

  • Temperature: Room Temperature (20–25°C). Do not heat. Microwave synthesis significantly increases racemization risk for Gln.

  • Monitoring: Use a Kaiser test. If incomplete after 1 hour, do not extend time. Wash and recouple (double couple) with fresh reagents.

Step 3: Deprotection & Neutralization (The Danger Zone) In Boc chemistry, the removal of the Boc group (TFA) creates a protonated amine. The subsequent neutralization step is where pyroglutamate forms.

  • Risk: If the N-terminal Gln is left as a free base (neutralized) for too long, the side-chain amide attacks the alpha-carbonyl.

  • Solution: Perform the neutralization (10% DIEA/DCM) immediately before the next coupling. Do not store the resin in the neutralized state.

Module 3: Troubleshooting & FAQs
Q1: My NMR shows a split peak for the Alpha-15N signal. Is this scrambling?

Diagnosis: Yes, this is likely Stereochemical Scrambling (Racemization) . Cause: If you see two distinct 15N peaks close to each other (e.g., separated by < 0.5 ppm), you have created a mixture of L- and D-isomers. This usually happens if you used a strong base (DIEA/NMM) during the activation step or activated for too long (>10 mins) before adding to the resin. Fix: Switch to DIC/HOBt or DIC/Oxyma Pure activation (no base). Ensure pre-activation time is under 5 minutes at 0°C.

Q2: I lost the 15N signal entirely, or the mass is -17 Da. What happened?

Diagnosis: Pyroglutamate Formation . Mechanism: The Glutamine has cyclized to Pyroglutamic acid (pGlu), losing ammonia (NH3).

  • Note: If the label was on the side-chain nitrogen, the signal is gone (ejected as 15NH3).

  • Note: If the label was on the Alpha-15N (your reagent), the 15N is trapped in the lactam ring. The chemical shift will move drastically (downfield), and the N-terminus is no longer reactive for further coupling. Fix:

  • Avoid "pre-activation" times > 5 mins.

  • If Gln is the N-terminal residue, do not leave it in TFA for extended periods.

  • Add HOBt to the deprotection cocktail to suppress cyclization [1].[3]

Q3: Can I use this reagent in mammalian cell culture (Metabolic Labeling)?

Diagnosis: Metabolic Scrambling . Context: If you deprotect the Boc group and feed the free amino acid to cells (e.g., HEK293), the alpha-amine 15N is subject to transamination. Insight: Glutamine is a primary nitrogen donor. Transaminases will transfer your expensive 15N to Glutamate, Alanine, and Aspartate very rapidly [2]. Fix:

  • Use a glutamine synthetase inhibitor (e.g., MSO) if compatible with your model (risky).

  • Accept that Alpha-15N Gln will label the entire "Glutamate family" of amino acids in the proteome.

  • For specific tracing, this reagent is better suited for chemical synthesis of stable standards rather than metabolic feeding.

Module 4: Analytical Validation (QC)

Before committing the peptide to biological assays, validate the isotopic integrity.

Recommended Workflow: 1H-15N HSQC

Run a Heteronuclear Single Quantum Coherence (HSQC) experiment.

ObservationInterpretationStatus
Single Cross-peak Pure L-isomer, intact structure.PASS
Double Cross-peak Racemization (L/D mix).FAIL (Check activation base)
Shifted/Broad Peak Pyroglutamate formation (Lactam ring).FAIL (Check acid exposure)
No Signal Label loss (Transamination or Deamidation).FAIL
References
  • Miyagi, M., & Nakazawa, T. (2008). Determination of 15N labeling enrichment in proteins using metabolic scrambling patterns. Analytical Chemistry. Retrieved from [Link]

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis.[1][4][5] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. Retrieved from [Link]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society. Retrieved from [Link]

(Note: While specific URLs for general chemical principles are provided to major repositories, always consult the specific Certificate of Analysis (CoA) of your batch for exact purity data.)

Sources

Validation & Comparative

Comparing L-GLUTAMINE-N-T-BOC (ALPHA-15N+) with unlabeled L-glutamine

Comparative Technical Guide: L-Glutamine vs. L-Glutamine-N-t-Boc ( - N)

Executive Summary

This guide compares standard L-Glutamine (L-Gln) with its protected, isotopically labeled variant, L-Glutamine-N-t-Boc (


-

N)

While standard L-Glutamine is the ubiquitous "fuel" for cell culture and a raw metabolic substrate, the N-t-Boc


Boc-chemistry Solid Phase Peptide Synthesis (SPPS)high-resolution NMR spectroscopy

FeatureL-Glutamine (Unlabeled) L-Glutamine-N-t-Boc (

-

N)
Primary Use Cell culture media, metabolic flux (bulk), protein expression.Site-specific peptide synthesis, NMR structural biology.
Stability Low: Spontaneously cyclizes to Pyroglutamate in solution.High: Amine is chemically blocked (Boc), preventing cyclization.
NMR Visibility Invisible in

N-HSQC (Natural abundance

N is ~0.37%).
Visible: 98%+

N enrichment provides strong backbone signal.
Cost Profile Low (Commodity chemical).High (Specialized reagent).

Chemical Stability: The Pyroglutamate Problem

The most critical chemical difference between these two products is their resistance to intramolecular cyclization.

Mechanism of Instability

L-Glutamine is notoriously unstable in aqueous solution. The free


Pyroglutamic acid (5-oxoproline)

Why Boc-Protection Matters: In L-Glutamine-N-t-Boc , the

Diagram 1: Cyclization vs. Protection Pathway

GLGlnL-Glutamine(Unprotected)InterNucleophilic Attack(Amine -> Side Chain)LGln->InterSpontaneous(pH/Temp dependent)PyroPyroglutamate(Dead End Product)Inter->Pyro- NH3BocGlnBoc-L-Gln-15N(Protected)BocGln->InterBLOCKED(Boc Steric Hindrance)PeptideLinear Peptide(Successful Synthesis)BocGln->PeptideCoupling Reagents(DCC/HOBt)

Figure 1: Comparative stability pathways. Unprotected L-Gln degrades into Pyroglutamate, whereas Boc-protection forces the molecule toward successful peptide bond formation.

The Isotopic Advantage: - N in Structural Biology

The inclusion of


-

N


12
Application: Site-Specific Backbone Assignment

When synthesizing a peptide using L-Glutamine-N-t-Boc (


-

N)
  • HSQC Spectroscopy: In a

    
     HSQC experiment, this specific residue will generate a single, strong cross-peak.
    
  • Spectral Simplification: unlike uniform labeling (where every residue appears), this allows researchers to identify exactly where the Glutamine resides in a folded structure or monitor its specific interaction with a drug target.

Data Comparison: NMR Parameters
ParameterUnlabeled L-Gln

-

N Labeled L-Gln (in peptide)
Spin Quantum Number 1 (

N)
1/2 (

N)
Gyromagnetic Ratio (

)
1.93 x

rad


-2.71 x

rad


HSQC Signal None (Background noise)Strong Cross-peak
Chemical Shift Range N/A~110 - 130 ppm (Backbone Amide)

Experimental Protocol: Site-Specific Labeling via Boc-SPPS

Context: This protocol describes incorporating L-Glutamine-N-t-Boc (


Note:
Reagents Required[3][4]
  • Resin: PAM or MBHA resin (stable to TFA, cleaved by HF).

  • Labeled AA: L-Glutamine-N-t-Boc (

    
    -
    
    
    N).[3]
  • Coupling Agents: DCC (N,N'-Dicyclohexylcarbodiimide) and HOBt (Hydroxybenzotriazole).

  • Deprotection: 100% Trifluoroacetic acid (TFA).

  • Neutralization: 10% Diisopropylethylamine (DIEA) in DCM.

Step-by-Step Workflow
  • Coupling (The Critical Step):

    • Dissolve 3 equivalents of L-Glutamine-N-t-Boc (

      
      -
      
      
      N)
      relative to resin loading.
    • Activate with DCC/HOBt in DMF for 5 minutes.

    • Add to the reaction vessel containing the resin-bound peptide chain.

    • Scientific Rationale: HOBt suppresses racemization and dehydration of the Glutamine side chain amide (preventing nitrile formation).

  • Deprotection (Cycle Continuation):

    • Wash resin with DCM.

    • Treat with 100% TFA for 1-2 minutes (removes the Boc group).

    • Result: The

      
      -
      
      
      N amine is now exposed as a salt (
      
      
      ), ready for the next amino acid.
  • Cleavage (Final Release):

    • Use anhydrous Hydrogen Fluoride (HF) with scavengers (anisole) at 0°C.

    • Note: This step removes side-chain protecting groups (if any) and cleaves the peptide from the resin.

Diagram 2: Boc-SPPS Cycle for 15N Incorporation

SPPSStartResin-Peptide-NH2CoupleStep 1: CouplingAdd Boc-Gln(15N)-OH + DCC/HOBtStart->CoupleProtectIntermediate:Resin-Peptide-NH-CO-Gln(15N)-NH-BocCouple->ProtectPeptide Bond FormationDeprotectStep 2: Deprotection(TFA Treatment)Protect->DeprotectRemove BocNextResult:Resin-Peptide-NH-CO-Gln(15NH3+)Deprotect->NextExpose 15N AmineNext->StartNext Cycle

Figure 2: The Boc-SPPS cycle. The

References

  • National Institute of Standards and Technology (NIST). (2012).[2] 15N - NMR Chemical Shifts of Major Chemical Families. Retrieved from [Link]

  • Mena, F. V., et al. (2005).[4] Formation of extracellular glutamate from glutamine: exclusion of pyroglutamate as an intermediate. Brain Research. Retrieved from [Link]

  • Higgins, K. A., & Giedroc, D. P. (2014). Insights into protein structure and function via 15N NMR relaxation. Chemical Reviews. (Contextual grounding for HSQC usage).

Validation of L-GLUTAMINE-N-T-BOC (ALPHA-15N+) Incorporation Efficiency

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the precision-demanding field of NMR-based structural biology and metabolomics, the integrity of isotopic labeling is paramount. L-Glutamine-N-t-Boc (alpha-15N) represents a specialized reagent for Boc-chemistry Solid Phase Peptide Synthesis (SPPS). Unlike standard amino acids, this reagent carries a high-value isotopic payload (


N at the 

-amine) and requires rigorous validation to ensure that the label is not lost, diluted, or chemically modified during peptide assembly.

This guide objectively compares the performance of L-Glutamine-N-t-Boc (alpha-15N) against its primary alternatives (Fmoc-protected variants and side-chain protected analogs). It provides a validated experimental framework for quantifying incorporation efficiency, ensuring researchers do not waste costly isotopic reagents on failed syntheses.

Technical Specifications & Mechanism

The molecule is


-tert-butoxycarbonyl-L-glutamine-

-

N
.[1][2]
  • Chemical Formula:

    
     (labeled)[3]
    
  • Isotopic Enrichment: >98 atom %

    
    N[4][5]
    
  • Protecting Group: Boc (Acid-labile, removed by TFA)[]

  • Side Chain: Unprotected carboxamide (

    
    )
    

Critical Technical Insight: The absence of side-chain protection (e.g., Xanthyl or Trityl) on the


-amide presents a specific challenge: Dehydration . During activation with carbodiimides (DCC/DIC), the side chain can dehydrate to form a nitrile (

), converting Glutamine to a cyano-alanine derivative. This guide addresses mitigation strategies for this specific risk.

Comparative Analysis: Performance vs. Alternatives

The choice of L-Glutamine-N-t-Boc (alpha-15N) is often dictated by the synthesis strategy (Boc vs. Fmoc). Below is a direct performance comparison.

Table 1: Comparative Performance Metrics
FeatureL-Glutamine-N-t-Boc (

-

N)
Fmoc-Gln(Trt)-OH (

-

N)
Boc-Gln(Xan)-OH (Unlabeled/Labeled)
Primary Application Boc-SPPS, Aggregation-prone peptidesFmoc-SPPS, Standard automationBoc-SPPS, High-purity requirements
Coupling Efficiency 96-98% (Requires HOBt/Oxyma)>99% (Side chain protected)>99% (Sterically protected)
Major Side Reaction Nitrile formation (Dehydration)Pyroglutamate formation (Slow coupling)Minimal
Solubility (DMF) HighModerateModerate to Low
Cleavage Condition HF (Hydrogen Fluoride) or TFMSATFA (Trifluoroacetic Acid)HF
Isotopic Fidelity High (No scrambling in chemical synthesis)HighHigh
Cost Efficiency High (Lower MW, less mass required)Moderate (Higher MW due to Trt)Low (Expensive protecting group)
Analysis of Alternatives
  • vs. Fmoc-Gln(Trt)-OH: The Fmoc variant is the industry standard for routine synthesis due to milder cleavage conditions. However, for "difficult sequences" (e.g., amyloidogenic peptides) that aggregate during synthesis, Boc chemistry (using the subject molecule) is superior because the TFA deprotection step protonates the N-terminus, breaking up aggregates and improving coupling yields.

  • vs. Side-Chain Protected Boc-Gln: Using an unprotected side chain (as in L-Glutamine-N-t-Boc) risks dehydration. However, it avoids the extreme acid conditions sometimes needed to remove bulky Xanthyl groups. If the activation protocol is strictly controlled (see Protocol 1), the unprotected variant offers a more atom-efficient route.

Experimental Validation Protocols

To validate the incorporation of L-Glutamine-N-t-Boc (


-

N), you must verify three parameters: Chemical Purity , Coupling Efficiency , and Isotopic Enrichment .
Protocol 1: Optimized Coupling Workflow (Mitigating Dehydration)

Objective: Incorporate the labeled Gln without dehydrating the side chain.

  • Reagents:

    • Resin: MBHA or PAM resin (0.5 mmol/g loading).

    • Activator: DIC (Diisopropylcarbodiimide).

    • Crucial Additive: HOBt (Hydroxybenzotriazole) or Oxyma Pure. Never use DIC alone.

  • Procedure:

    • Dissolve 3.0 eq of L-Glutamine-N-t-Boc (

      
      -
      
      
      
      N)
      and 3.0 eq of HOBt in minimal DMF.
    • Cool to 0°C (ice bath) to suppress side reactions.

    • Add 3.0 eq of DIC. Stir for 5 minutes (pre-activation).

    • Add the mixture to the resin-bound peptide.

    • React for 60–90 minutes at Room Temperature.

  • In-Process Check: Perform a Kaiser Test .

    • Blue beads: Incomplete coupling (Recouple).

    • Colorless beads: >99% Efficiency.[5][7][8]

Protocol 2: Quantitative Efficiency via HPLC/MS

Objective: Calculate the exact incorporation percentage and detect side products.

  • Cleavage: Cleave a small aliquot of resin (approx. 10 mg) using HF (High Acidity) or TFMSA protocol.

  • Analysis: Run RP-HPLC (C18 column, 0-60% ACN gradient).

  • Calculation:

    
    
    
    • Note: The "Nitrile" impurity (M-18 Da) indicates side-chain dehydration. If this peak >5%, increase HOBt equivalents in future runs.

Protocol 3: Isotopic Validation via NMR

Objective: Confirm the


N label is present and correctly positioned.
  • Sample Prep: Dissolve 0.5 mM purified peptide in

    
    .
    
  • Experiment: Record a 2D

    
     HSQC  spectrum.
    
  • Validation Criteria:

    • Observe a strong cross-peak at the characteristic Glutamine backbone amide position (

      
       ppm, 
      
      
      
      ppm).
    • Negative Control: The side chain amide (

      
      ) should not show 
      
      
      
      N splitting if only the
      
      
      -nitrogen was labeled (unless metabolic scrambling occurred in a biological system, which is not applicable here).
    • Quantification: Compare signal-to-noise ratio (S/N) against a natural abundance standard. The labeled sample should show an S/N enhancement of approx. 270-fold .

Visualizing the Validation Logic

The following diagram illustrates the decision matrix and workflow for validating the incorporation efficiency.

G Start Start: L-Glutamine-N-t-Boc (15N) Coupling Activation Activation Strategy (DIC + HOBt/Oxyma) Start->Activation Kaiser In-Process QC: Kaiser Test Activation->Kaiser Result_Blue Blue Beads (Incomplete) Kaiser->Result_Blue Positive Result_Clear Colorless Beads (Complete) Kaiser->Result_Clear Negative Recouple Recouple with Fresh Reagents Result_Blue->Recouple Cleavage HF/TFMSA Cleavage Result_Clear->Cleavage Recouple->Kaiser MS_Analysis LC-MS Analysis Cleavage->MS_Analysis Check_Mass Check Mass Shift (Target Mass + 1 Da) MS_Analysis->Check_Mass Check_Nitrile Check for Nitrile (Mass - 18 Da) MS_Analysis->Check_Nitrile NMR Final Confirmation 1H-15N HSQC Check_Mass->NMR Mass Correct Valid VALIDATED High Efficiency Check_Nitrile->Valid Peak < 1% Fail_Dehyd FAILED Side Chain Dehydration Check_Nitrile->Fail_Dehyd Peak > 5% NMR->Valid

Caption: Workflow for validating 15N-Gln incorporation, highlighting critical checkpoints for dehydration and incomplete coupling.

Expert Recommendations

  • Storage: L-Glutamine-N-t-Boc is hygroscopic. Store at -20°C. Allow the bottle to reach room temperature before opening to prevent condensation, which accelerates hydrolysis of the Boc group.

  • Solubility: If the reagent does not dissolve instantly in DMF, add a small volume of DCM (Dichloromethane). The DCM/DMF mixture often improves solvation and swelling of the resin.

  • Avoid Bases: Do not use bases (like DIEA) during the coupling of this specific molecule unless using onium salts (HATU/HBTU). Excess base can promote racemization of the activated Glutamine.

References

  • Isotope Labeling Standards : Cambridge Isotope Laboratories.[2][4] L-Glutamine (alpha-15N) Product Specifications. Link

  • Boc vs Fmoc Chemistry : AAPPTec. Guide to Solid Phase Peptide Synthesis: Boc vs Fmoc Strategies. Link

  • Glutamine Side Reactions : BenchChem. Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis. Link

  • NMR Validation : National Institutes of Health (NIH). A comprehensive assessment of selective amino acid 15N-labeling. Link

  • Coupling Efficiency Protocols : Sigma-Aldrich. Peptide Synthesis Technical Guide: Monitoring Coupling Efficiency. Link

Sources

Cross-Validation of Metabolic Data Obtained with L-GLUTAMINE-N-T-BOC (ALPHA-15N+)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-validation of metabolic data obtained with L-GLUTAMINE-N-T-BOC (ALPHA-15N+) Content Type: Publish Comparison Guide

Executive Summary: The Precision Precursor for High-Fidelity Fluxomics

In the field of metabolic flux analysis (MFA), the integrity of the input tracer is the single most critical variable. While Free L-Glutamine (α-15N) is the standard tracer for nitrogen metabolism, it suffers from a significant, often overlooked instability: spontaneous cyclization into Pyroglutamic acid (pGlu) in solution and during storage. This degradation compromises the accuracy of


 (time zero) enrichment calculations, leading to errors in estimated flux rates for the TCA cycle and nucleotide biosynthesis.

L-GLUTAMINE-N-T-BOC (ALPHA-15N+) serves as a stabilized isotopic precursor . By blocking the N-terminus with a tert-butyloxycarbonyl (Boc) group, this reagent prevents cyclization, ensuring 100% chemical integrity during storage. This guide outlines the methodology for using this protected form to generate "fresh" 15N-Glutamine for metabolic studies and details the cross-validation protocols required to verify data superiority over standard free glutamine.

Part 1: Technical Framework & Causality

The "Pyroglutamate Problem" in Metabolomics

Standard L-Glutamine is unstable. In aqueous solution (and slowly in solid state), the


-amino group attacks the side-chain amide carbonyl, releasing ammonia and forming the cyclic lactam, Pyroglutamic acid (pGlu).
  • Impact on Data: If a researcher assumes their tracer is 100% Glutamine but it contains 5-10% pGlu, the calculated uptake rates and glutaminase (GLS) activity will be skewed. pGlu is not a substrate for GLS and has distinct transport kinetics.

  • The Boc Solution: The bulky Boc group on the

    
    -nitrogen sterically and chemically prevents this nucleophilic attack.
    
Comparison of Tracer Sources
FeatureL-GLUTAMINE-N-T-BOC (α-15N) Free L-Glutamine (α-15N) Fmoc-Glutamine (α-15N)
Primary Role Stabilized Precursor / SPPSDirect Metabolic TracerSPPS (Base-labile)
Storage Stability High (Years at RT)Low (Cyclizes to pGlu)High
Direct Cell Use No (Requires Deprotection)YesNo
Purity at Use (

)
>99% (Post-deprotection)Variable (90-98%)N/A
15N Position Alpha-Amine (Stable)Alpha-AmineAlpha-Amine
Cost Efficiency High (Long shelf life)Medium (Spoilage risk)Medium

Part 2: Experimental Protocols

Protocol A: In Situ Generation of High-Purity 15N-Glutamine

Use this workflow to generate the tracer immediately before cell treatment.

  • Dissolution: Dissolve 50 mg of L-GLUTAMINE-N-T-BOC (α-15N) in 1 mL of Trifluoroacetic acid (TFA) / Dichloromethane (DCM) (1:1 v/v).

  • Deprotection: Stir at room temperature for 30 minutes. The Boc group is cleaved as isobutylene and CO2.

  • Evaporation: Remove solvent under a stream of nitrogen gas.

  • Neutralization: Reconstitute the residue in 500 µL of phosphate-buffered saline (PBS). Adjust pH to 7.4 immediately using 1M NaOH.

    • Critical Step: Perform this immediately before adding to cell media to minimize re-cyclization.

  • Quantification: Verify concentration via A210 nm or enzymatic assay.

Protocol B: Cross-Validation Workflow (NMR vs. MS)

How to prove the data obtained is valid and superior to standard tracers.

1. Nuclear Magnetic Resonance (NMR) Validation

NMR provides the most direct structural evidence of tracer purity.

  • Instrument: 600 MHz or higher spectrometer equipped with a cryoprobe.

  • Method: 1D 1H-15N HSQC (Heteronuclear Single Quantum Coherence).

  • Validation Criteria:

    • Boc-Gln-15N (Precursor): Distinct amide proton shift, Boc methyl singlet at ~1.4 ppm (1H).

    • Free Gln-15N (Generated): Loss of Boc signal; appearance of free

      
      -proton signal.
      
    • Impurity Check: Absence of pGlu signals (which lack the specific

      
      -amino 15N coupling).
      
2. Mass Spectrometry (LC-MS) Flux Analysis
  • Platform: LC-HRMS (High-Resolution Mass Spectrometry) on a Q-Exactive or similar.

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) for polar metabolite retention.

  • Metric: Mass Isotopomer Distribution (MID) of Glutamate (M+1).

  • Logic: Since the 15N label is on the

    
    -amine, it transfers to Glutamate via transaminases or remains on Glutamate generated by Glutaminase.
    
    • Control: If pGlu is present, it does not convert to Glutamate via GLS, reducing the apparent M+1 Glutamate pool relative to total uptake.

Part 3: Visualization of Logic & Workflows

Diagram 1: The Stability Mechanism & Deprotection Pathway

This diagram illustrates why the Boc-protected form yields a purer metabolic tracer.

G BocGln L-GLUTAMINE-N-T-BOC (α-15N) [STABLE STORAGE] Deprotection Acid Deprotection (TFA/DCM) BocGln->Deprotection 30 min RT FreeGln_Fresh Fresh L-Glutamine (α-15N) [>99% Purity] Deprotection->FreeGln_Fresh Neutralization Metabolism Cellular Metabolism (TCA Cycle / Nucleotides) FreeGln_Fresh->Metabolism Immediate Usage FreeGln_Stored Standard L-Glutamine (Stored) pGlu Pyroglutamate (Impurity) FreeGln_Stored->pGlu Spontaneous Cyclization FreeGln_Stored->Metabolism Mixed Input (Data Noise)

Caption: Comparative workflow showing how Boc-protection prevents pyroglutamate formation, ensuring high-fidelity metabolic input.

Diagram 2: Cross-Validation Logic (NMR vs. MS)

This diagram details the multi-modal validation required to confirm tracer integrity.

Validation cluster_NMR Method 1: NMR Spectroscopy cluster_MS Method 2: LC-MS Fluxomics Input Experimental Sample (Cell Lysate / Media) NMR 1H-15N HSQC Input->NMR LCMS HILIC-HRMS Input->LCMS Shift Chemical Shift Analysis NMR->Shift Result1 Confirm α-Amine Integrity Detect pGlu Contamination Shift->Result1 Consensus VALIDATED METABOLIC DATA Result1->Consensus Cross-Validation MID Mass Isotopomer Distribution (M+1 Glutamate) LCMS->MID Result2 Quantify Flux Rates (GLS Activity) MID->Result2 Result2->Consensus Consistency Check

Caption: Dual-modality cross-validation workflow ensuring both chemical identity (NMR) and metabolic fate (MS) of the 15N-tracer.

Part 4: Comparative Data Analysis

The following table summarizes expected outcomes when comparing data generated using Freshly Deprotected Boc-Gln-15N versus Stored Free Gln-15N .

MetricFreshly Deprotected Boc-Gln-15NStored Free Gln-15N (Standard)Interpretation
NMR Signal (pGlu) Not DetectedDetectable (peaks at ~2.4, 2.1 ppm)Presence of pGlu indicates tracer degradation.
Glutamate M+1 Enrichment High (Theoretical Max)Lower than expectedpGlu competes for uptake but is not converted to Glu by GLS.
Kinetic Lag Phase MinimalVariableImpurities can inhibit transporters (ASCT2).
Data Reproducibility Excellent (RSD < 2%)Moderate (RSD 5-10%)Variability in stock solution age affects Free Gln data.

References

  • Comparison of Fmoc and Boc methods currently used for the chemical synthesis of peptides. ResearchGate. Link

  • Formation of extracellular glutamate from glutamine: exclusion of pyroglutamate as an intermediate. PubMed.[1] Link

  • Massive Glutamine Cyclization to Pyroglutamic Acid in Human Serum Discovered Using NMR Spectroscopy. PMC - NIH. Link

  • One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux. Molecular Systems Biology. Link

  • Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids. RSC Advances. Link

Sources

Comparative Analysis of Side-Chain Protecting Groups for L-Glutamine in Peptide Synthesis

[1][2]

Executive Summary & Strategic Overview

L-Glutamine (Gln, Q) presents a unique dual-challenge in peptide synthesis: solubility and chemical instability .[1] Unlike aliphatic amino acids, the polar amide side chain (

Pyroglutamic acid (pGlu)2

This guide analyzes the performance of three primary strategies:

  • Trityl (Trt) Protection: The industry gold standard for Fmoc chemistry.

  • Xanthyl (Xan) Protection: A robust alternative offering distinct solubility profiles.

  • 2,4,6-Trimethoxybenzyl (Tmob): A highly acid-labile group for specialized applications.[1]

  • Unprotected Side Chain: A high-risk strategy limited to specific, short sequences.[1]

The Core Challenge: Pyroglutamate Formation

Understanding the "enemy" is crucial for selecting the right protection. The formation of pGlu is not random; it is a nucleophilic attack by the


1
Mechanism of Action

The reaction is catalyzed by weak acids (often present during coupling) or bases (during Fmoc removal). It is most prevalent at the N-terminus of a growing chain or the final peptide.[1]

pGlu_MechanismGlnN-Terminal Glutamine(Free Amine)InterTetrahedralIntermediateGln->InterNucleophilic Attack(N-alpha on C-gamma)pGluPyroglutamate (pGlu)(Lactam Ring)Inter->pGluCyclizationAmmoniaNH3(Leaving Group)Inter->AmmoniaElimination

Figure 1: Mechanism of spontaneous pyroglutamate formation.[1] Side-chain protection sterically hinders the C-gamma carbonyl, preventing this pathway.[1]

Comparative Analysis of Protecting Groups

The following data synthesizes performance metrics from solid-phase peptide synthesis (SPPS) workflows.

Table 1: Performance Matrix of Gln Protecting Groups
FeatureTrityl (Trt) Xanthyl (Xan) 2,4,6-Trimethoxybenzyl (Tmob) Unprotected
Primary Utility Fmoc SPPS (Standard) Boc & Fmoc (Difficult Seqs) Fmoc (Acid Sensitive) Solution Phase / Short
Solubility in DMF High (Excellent)Moderate to HighHighVery Low (Aggregates)
Steric Bulk Very High (Prevents pGlu)HighModerateNone
Cleavage Conditions 95% TFA (1-2 hrs)90% TFA or HF95% TFA (<5 mins)N/A
Dehydration Risk NegligibleLowLowHigh (Nitrile formation)
Purity Profile >95% (Typical)>96% (Often cleaner for agg.[1] seqs)>90% (Fast cleavage)<70% (Due to side reactions)
In-Depth Technical Assessment[1]
1. Trityl (Trt) - The Gold Standard

Why it works: The bulky trityl group creates a massive steric shield around the amide nitrogen. This prevents the dehydration of the amide to a nitrile (



1
  • Experimental Insight: Fmoc-Gln(Trt)-OH is highly soluble in DMF (up to 0.5 M), whereas unprotected Fmoc-Gln-OH often requires addition of DMSO or heating, which can degrade the Fmoc group.[1]

2. Xanthyl (Xan) - The "Purity" Specialist

Why it works: While Trt is standard, Xan offers a slightly different solubility profile that can disrupt

1
  • Experimental Insight: Comparative studies indicate that for certain sequences prone to aggregation, Xan-protected Gln yields crude products with fewer deletion sequences compared to Trt, likely due to better solvation of the growing chain [1].

3. Tmob - The Kinetic Specialist

Why it works: The electron-donating methoxy groups make the benzyl carbon hyper-labile to acid.[1]

  • Experimental Insight: Tmob is cleaved significantly faster than Trt or Xan. In sequences containing acid-sensitive moieties (e.g., sulfated tyrosines) where TFA exposure must be minimized, Tmob allows for "flash cleavage" protocols.[1]

Decision Framework for Scientists

Use this logic flow to select the appropriate protecting group for your specific synthesis.

Decision_TreeStartSelect Synthesis StrategyChemChemistry Type?Start->ChemFmocFmoc SPPSChem->FmocBocBoc SPPSChem->BocSeqSequence Difficulty?Fmoc->SeqRes_BocXanUse Boc-Gln(Xan)-OHBoc->Res_BocXanStdStandard / SolubleSeq->StdDiffAggregating / LongSeq->DiffSensAcid Sensitive Residues?Std->SensRes_XanUse Fmoc-Gln(Xan)-OH(Disrupts Aggregation)Diff->Res_XanRes_TrtUse Fmoc-Gln(Trt)-OH(Standard)Sens->Res_TrtNoRes_TmobUse Fmoc-Gln(Tmob)-OH(Fast Cleavage)Sens->Res_TmobYes

Figure 2: Selection logic for L-Glutamine protecting groups based on synthesis chemistry and sequence complexity.

Validated Experimental Protocols

Protocol A: Coupling Fmoc-Gln(Trt)-OH (Standard SPPS)

This protocol ensures maximal yield and minimizes racemization.[1]

Reagents:

  • Fmoc-Gln(Trt)-OH (3.0 eq relative to resin loading)[1]

  • HCTU or HATU (2.9 eq)

  • DIEA (Dijsopropylethylamine) (6.0 eq)

  • DMF (Peptide grade)

Workflow:

  • Dissolution: Dissolve Fmoc-Gln(Trt)-OH and HCTU in minimum DMF. The Trt group ensures rapid dissolution; if cloudiness persists, sonicate for 30s.

  • Activation: Add DIEA to the amino acid/activator mixture. Critical: Allow activation for only 30-60 seconds before adding to resin.[1] Prolonged activation of Gln derivatives can increase racemization risk, even with protection.

  • Coupling: Add mixture to the resin. Agitate for 45–60 minutes at room temperature.

  • Monitoring: Perform a Kaiser test (ninhydrin). If blue (positive), re-couple using PyBOP/HOBt to ensure complete capping.

Protocol B: Troubleshooting Pyroglutamate (pGlu) Formation

If you observe a mass shift of -17 Da (loss of NH3) in your final product:

  • Check the N-Terminus: pGlu forms most readily when Gln is the N-terminal residue.[1][2]

  • Modify Cleavage: Ensure your cleavage cocktail contains sufficient water (2.5% v/v) or scavenger.

  • Storage: Never store N-terminal Gln peptides in acidic buffers. Lyophilize immediately after purification.

  • Synthesis Pause: If the synthesizer pauses after coupling Gln, the prolonged exposure to basic Fmoc deprotection reagents (piperidine) can induce cyclization. Program the synthesizer to wash with DCM and store dry if a pause is necessary.

References

  • Vertex AI Search. (2025). Novel N omega-xanthenyl-protecting groups for asparagine and glutamine. National Institutes of Health. Link

  • Creative Peptides. (2024). Protecting Groups in Peptide Synthesis: A Detailed Guide. Link

  • BenchChem. (2025).[3] The Formation and Impact of Pyroglutamic Acid in Peptides. Link

  • MDPI. (2025). Investigation of Impurities in Peptide Pools. Link

  • AltaBioscience. (2024). Fmoc Amino Acids for SPPS. Link

  • Google Patents. (1990). Protecting groups for asparagine and glutamine in peptide synthesis (EP0292228A2). Link

Benchmarking L-GLUTAMINE-N-T-BOC (ALPHA-15N+) against other metabolic tracers

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in mass spectrometry (MS) and metabolic flux analysis, I frequently encounter research teams struggling to map spatial metabolic dynamics or multiplex their isotopic assays. Standard isotopically labeled glutamine tracers—such as [alpha-15N], [amide-15N], and [U-13C]—are foundational for understanding cellular bioenergetics. However, they are chemically inert to functionalization.

When your experimental design requires conjugating a fluorophore for live-cell imaging or attaching a neutron-encoded mass tag for high-throughput proteomics/metabolomics, standard tracers fall short. This is where L-GLUTAMINE-N-T-BOC (ALPHA-15N+) fundamentally alters our experimental capabilities. By utilizing a tert-butoxycarbonyl (Boc) protecting group on the alpha-amine, this specialized precursor allows for targeted synthetic conjugation without cross-reactivity, enabling the creation of advanced, multiplexed metabolic probes[1][2].

This guide objectively benchmarks L-GLUTAMINE-N-T-BOC (ALPHA-15N+) against standard metabolic tracers, detailing the mechanistic causality behind tracer selection and providing self-validating experimental workflows.

Mechanistic Profiling of Glutamine Tracers

To select the correct tracer, one must understand the distinct metabolic fates of glutamine's carbon skeleton and its two nitrogen atoms (alpha and amide).

  • [U-13C]-L-Glutamine: The gold standard for tracking the carbon skeleton. It is primarily used to measure anaplerosis into the TCA cycle, quantifying the generation of citrate, malate, and fumarate in highly proliferative tissues like tumors[3].

  • L-Glutamine (Amide-15N): Tracks the side-chain nitrogen. This tracer is strictly required for measuring nucleotide biosynthesis (purines and pyrimidines) and hexosamine biosynthesis via amidotransferase activity[3].

  • L-Glutamine (Alpha-15N): Tracks the backbone nitrogen. It is utilized to monitor transaminase activity, specifically tracking the conversion of glutamine into glutamate, and subsequently into alanine and proline[4].

  • L-GLUTAMINE-N-T-BOC (ALPHA-15N+): Not used directly as a biological tracer. Instead, the Boc group sterically and electronically shields the alpha-amine. This forces synthetic conjugation reactions (e.g., attaching a Rhodamine dye or a NeuCode mass tag) to occur exclusively at the side-chain or C-terminus. Once synthesized and deprotected, the resulting custom probe can be used to track spatial glutamine shuttling (e.g., via astroglial networks) or enable up to 96-plex MS quantification[1][2].

G Gln L-Glutamine (Metabolic Hub) Amide Amide-15N Tracing Gln->Amide Amidotransferases Alpha Alpha-15N Tracing Gln->Alpha Transaminases Nuc Nucleotides (Purines/Pyrimidines) Amide->Nuc Hex Hexosamines Amide->Hex Glu Glutamate Alpha->Glu Ala Alanine & Proline Glu->Ala Downstream Transamination

Metabolic bifurcation of Glutamine's Amide and Alpha nitrogens into distinct cellular pathways.

Quantitative Benchmarking & Performance Data

When designing an assay, the analytical modality dictates the tracer. Table 1 summarizes the performance metrics and limits of detection (LOD) based on validated metabolomic studies.

Table 1: Experimental Performance Metrics of Glutamine Tracers

Tracer TypePrimary ApplicationMultiplexing CapacityMax Isotopic EnrichmentLimit of Detection (LOD)
L-Glutamine (Alpha-15N) Transamination TrackingSingleplex~44% (Alanine) / ~41% (Proline)~17 pg (15N via CRIMS)[4]
L-Glutamine (Amide-15N) Biosynthetic TrackingSingleplex>90% (Nucleotides)Picomolar range (LC-MS)[3]
[U-13C]-L-Glutamine TCA Cycle AnaplerosisSingleplex30–40% (Krebs Intermediates)Picomolar range (LC-MS)[3]
L-GLUTAMINE-N-T-BOC (ALPHA-15N+) Custom Probe / Tag SynthesisUp to 96-plex (NeuCode)>98% (Post-conjugation)Femtomolar (with MS tags)[2][5]

Self-Validating Experimental Protocols

To ensure scientific integrity, every metabolic assay must be designed as a self-validating system. Below are the step-by-step methodologies for utilizing both standard and Boc-protected tracers, emphasizing the causality behind each experimental choice.

Protocol A: Direct Metabolic Flux Analysis using L-Glutamine (Alpha-15N)

This protocol is the standard for tracking nitrogen flux through transaminase networks[4].

  • Media Formulation: Formulate DMEM lacking unlabeled glutamine. Supplement with 12 mM L-Glutamine (Alpha-15N).

    • Causality: Unlabeled glutamine must be completely depleted to prevent isotopic dilution, maximizing the signal-to-noise ratio of the 15N tracer[4].

  • Cell Incubation: Plate target cells (e.g., Hep G2) and incubate for up to 144 hours.

    • Causality: Extended incubation ensures steady-state isotopic enrichment, allowing transaminases to fully distribute the 15N into downstream alanine and proline pools[4].

  • Metabolic Quenching & Extraction: Rapidly aspirate media and quench metabolism using cold 80% methanol (-80°C).

    • Causality: Cold methanol halts enzymatic activity instantly, preventing post-lysis metabolic interconversion and preserving the in vivo isotopic snapshot.

  • MS Analysis: Analyze the cytosolic fraction via Chemical Reaction Interface Mass Spectrometry (CRIMS) or high-resolution LC-MS.

    • Causality: CRIMS selectively monitors the 15N/14N ratio, providing a self-validating readout of nitrogen flux independent of the carbon skeleton[4].

Protocol B: Custom Probe Synthesis using L-GLUTAMINE-N-T-BOC (ALPHA-15N+)

Direct application of Boc-protected amino acids to live cells results in poor metabolic integration due to the stable carbamate linkage. The tracer must be functionalized and subsequently deprotected[1].

  • Conjugation: Dissolve L-GLUTAMINE-N-T-BOC (ALPHA-15N+) and your reporter molecule (e.g., an amine-reactive fluorophore or a NeuCode mass tag precursor) in dry DMF. Add EDCI and DMAP under an argon atmosphere. Stir for 12 hours[1][2].

    • Causality: The Boc group sterically and electronically shields the alpha-amine. This prevents the formation of inactive, cross-linked polymers and ensures the reporter strictly conjugates to the intended functional group.

  • Acidic Deprotection: Remove the solvent and resuspend the intermediate in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic Acid (TFA). Stir for 1 hour at room temperature.

    • Causality: TFA cleaves the Boc carbamate. This step is non-negotiable; native cellular transporters (like ASCT2) and transaminases require a free alpha-amine for physiological substrate recognition[1].

  • HPLC Purification: Isolate the final functionalized 15N-probe using preparative HPLC.

    • Causality: Removes cytotoxic TFA residues and unreacted fluorophores, ensuring that subsequent live-cell assays measure true metabolic uptake rather than artifactual toxicity.

  • Dual-Modality Tracing: Introduce the functionalized probe into live-cell cultures.

    • Causality: Researchers can now visually track spatial glutamine shuttling using super-resolution microscopy, while simultaneously quantifying 15N incorporation into downstream metabolites via MS[1].

Workflow Start L-GLUTAMINE-N-T-BOC (ALPHA-15N+) Conj Conjugation to Reporter (Fluorophore or Mass Tag) Start->Conj Protects alpha-amine Deprot Boc Deprotection (50% TFA / DCM) Conj->Deprot Covalent linkage formed Purify HPLC Purification Deprot->Purify Restores bioactivity Assay Live-Cell Assay & MS/Microscopy Detection Purify->Assay Ready for tracing

Workflow for synthesizing custom metabolic probes from Boc-protected 15N-Glutamine.

Conclusion

While standard [alpha-15N] and [U-13C] glutamine isotopes remain the workhorses of traditional metabolic flux analysis, they lack the chemical flexibility required for next-generation spatial and multiplexed metabolomics. By benchmarking L-GLUTAMINE-N-T-BOC (ALPHA-15N+) against these standards, it becomes clear that Boc-protection is not merely a synthetic artifact, but a critical enabling technology. It provides researchers with the precise chemical control needed to engineer highly sophisticated, dual-modality metabolic probes and ultra-high-throughput MS tags.

References

  • Tracing 15N with chemical reaction interface mass spectrometry: a demonstration using 15N-labeled glutamine and asparagine substrates in cell culture. PubMed. 4

  • Identifying strategies to target the metabolic flexibility of tumours. eScholarship. 3

  • Physiological synaptic activity and recognition memory require astroglial glutamine. PMC. 1

  • High Throughput Metabolomics using 96-plex Isotope Tagging. ChemRxiv.2

  • ISOTEC® Stable Isotopes. MilliporeSigma. 5

Sources

Publish Comparison Guide: Quantitative Accuracy of L-Glutamine-N-t-Boc (alpha-15N) in Proteomics

Author: BenchChem Technical Support Team. Date: March 2026

This guide objectively analyzes the quantitative accuracy of L-Glutamine-N-t-Boc (alpha-15N) in proteomics. It addresses the specific utility of this isotopically labeled building block, its limitations regarding mass shift sufficiency, and the requisite experimental conditions to ensure high-fidelity data.

Product Focus: L-Glutamine-N-t-Boc (


-

N) Chemical Context:

-

-t-Butoxycarbonyl-L-glutamine-

-

N Primary Application: Solid-Phase Peptide Synthesis (SPPS) of Stable Isotope Standards (SIS) for Targeted Proteomics (MRM/PRM) and NMR structure determination.

Part 1: Executive Summary & Verdict

The Verdict: L-Glutamine-N-t-Boc (


-

N) provides high quantitative accuracy only when utilized in high-resolution mass spectrometry (HRMS) workflows or when incorporated into peptides containing multiple glutamine residues.

Unlike Uniformly Labeled (


C/

N) amino acids which offer a robust +6 to +10 Da mass shift, this specific reagent introduces a mono-isotopic mass shift of only +0.997 Da per residue . In standard resolution instruments (e.g., triple quadrupoles), this creates significant overlap with the natural isotopic envelope (M+1 peak) of the endogenous analyte, necessitating complex mathematical deconvolution.

Best Use Case:

  • Poly-Q Peptides: Quantifying Glutamine-repeat proteins (e.g., Huntingtin) where multiple labels accumulate to create a distinct mass shift.

  • NMR-Driven Proteomics: Where the specific

    
    -
    
    
    
    N spin system is required for backbone assignment.
  • Cost-Sensitive High-Res Workflows: Utilizing Orbitrap/FT-ICR instruments that can resolve the isotopic fine structure of the labeled standard from the natural M+1 peak.

Part 2: Technical Deep Dive & Comparative Analysis

The Mass Shift Challenge (The +1 Da Problem)

The critical factor in quantitative proteomics using Stable Isotope Dilution (SID) is the Mass Difference (


m)  between the light (endogenous) and heavy (standard) peptide.
  • Ideal Scenario (

    
    m 
    
    
    
    6 Da):
    The heavy peptide's monoisotopic peak sits in a "silent" region of the spectrum, free from the light peptide's isotopic envelope.
  • L-Glutamine-

    
    -
    
    
    
    N Scenario (
    
    
    m
    
    
    +1 Da):
    The heavy peptide's monoisotopic peak co-elutes and overlaps almost perfectly with the M+1 isotope peak of the light peptide (which arises from natural
    
    
    C abundance).

Implication for Accuracy: Without mathematical correction, the "Heavy" signal will be contaminated by the "Light" M+1 signal, leading to an underestimation of the L/H ratio and poor linearity at low concentrations.

Comparative Performance Table
FeatureL-Glutamine-

-

N (Boc)
U-

C/

N Labeled Gln
Isobaric Tagging (TMT/iTRAQ) Label-Free Quantification
Mass Shift +1 Da (per residue)+6 Da (per residue)Isobaric (Reporter Ion)N/A
Quantification Type Absolute (with curve)Absolute (Gold Standard)RelativeRelative
Isotopic Overlap High (Requires Deconvolution)None (Clean separation)None (MS2 based)N/A
Instrument Req. High Resolution (R > 60k)Standard (Triple Quad ok)High ResolutionAny
Cost Efficiency High (Cheaper synthesis)ModerateModerateVery High
Synthesis Chemistry Boc-SPPS (Specialized)Fmoc/Boc availableN-terminal labelingN/A
CV% (Accuracy) 10-15% (after correction)< 5%5-10%20-30%
Chemical Context: Why Boc?

The "N-t-Boc" protection indicates this reagent is designed for Boc-chemistry SPPS .

  • Causality: Boc chemistry requires cleavage with anhydrous Hydrogen Fluoride (HF) or TFMSA. This is harsher than Fmoc chemistry.

  • Why use it? Boc synthesis is preferred for synthesizing "difficult" sequences (prone to aggregation) or thioester peptides used in Native Chemical Ligation . If your target proteomic standard requires ligation or contains base-sensitive moieties, this Boc-derivative is the correct choice.

Part 3: Experimental Protocol (Self-Validating System)

To ensure quantitative accuracy with this specific reagent, you must validate the Isotopic Purity and correct for Isotopic Overlap .

Workflow Diagram (DOT)

G Start Start: Target Peptide Selection Synth Boc-SPPS Synthesis (Incorp. 15N-Gln) Start->Synth Cleave HF Cleavage & Purification Synth->Cleave QC QC: Isotope Purity Check (HRMS) Cleave->QC Mix Spike into Biological Matrix QC->Mix If >98% Pure Acquire LC-MS/MS Acquisition (High Res) Mix->Acquire Process Data Processing (Isotope Pattern Deconvolution) Acquire->Process Result Absolute Quantitation Process->Result

Caption: Workflow for generating and utilizing 15N-Gln standards via Boc-SPPS, emphasizing the critical QC and Deconvolution steps.

Step-by-Step Methodology
Phase 1: Synthesis of the AQUA Peptide
  • Resin Loading: Use a PAM or MBHA resin for Boc chemistry.

  • Coupling: Activate L-Glutamine-N-t-Boc (

    
    -
    
    
    
    N)
    (3-5 eq) using HBTU/DIEA.
    • Critical Step: Ensure the side-chain amide is protected (e.g., Xanthyl) if available, or minimize activation time to prevent dehydration of Gln to nitrile (Glp formation).

  • Cleavage: Perform HF cleavage (low/high HF method) to remove the Boc group and side-chain protectors.

  • Purification: RP-HPLC to >95% purity.

Phase 2: Mass Spectrometric Validation (The Self-Validating Step)

Before using the standard, you must determine the Isotope Incorporation Efficiency (IIE) .

  • Infuse the pure standard into the MS.

  • Measure the ratio of the Monoisotopic Peak (M) to the Unlabeled Peak (M-1).

  • Requirement: The unlabeled fraction must be <1% to prevent "reverse" interference with the endogenous signal.

Phase 3: Quantitative Assay (MRM/PRM)
  • Spike-In: Add the heavy peptide to the tryptic digest of your biological sample at a concentration near the expected endogenous level.

  • Chromatography: Use a shallow gradient to ensure maximum separation, though heavy/light pairs will co-elute perfectly.

  • Detection:

    • Method A (High Res - Recommended): Use an Orbitrap (Res > 60k). Extract the Exact Mass of the Heavy Isotope (

      
       5 ppm).
      
    • Method B (Triple Quad): Select transitions specific to the heavy fragment ions.

      • Note: Since the label is on the backbone

        
        -N, y-ions  and b-ions  containing the Gln residue will shift by +1 Da. Select fragments containing the Gln to maintain specificity.
        
Phase 4: Mathematical Deconvolution

Calculate the corrected ratio (


) using the formula to subtract the contribution of the Light peptide's natural isotope (

) from the Heavy signal (

):



Failure to apply this correction will result in gross overestimation of the heavy standard's relative intensity, leading to quantitative error.

References

  • Cambridge Isotope Laboratories. (2024). L-Glutamine-N-t-Boc (alpha-15N) Product Specification. CIL Catalog. Link

  • Ong, S. E., & Mann, M. (2005). Mass spectrometry-based proteomics turns quantitative.[1][2][3][4][5] Nature Chemical Biology, 1(5), 252-262. Link

  • MacCoss, M. J., et al. (2003). Measurement of the isotope enrichment of peptide precursors in metabolic labeling experiments. Analytical Chemistry, 75(24), 6912-6921. Link

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of L-GLUTAMINE-N-T-BOC (ALPHA-15N+)

Author: BenchChem Technical Support Team. Date: March 2026

As laboratory professionals, our responsibility extends beyond discovery and innovation to the safe and compliant management of all chemical substances, including their final disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of L-GLUTAMINE-N-T-BOC (ALPHA-15N+), ensuring the safety of personnel and adherence to environmental regulations. Our approach is grounded in the principles of chemical hygiene, regulatory compliance, and a clear understanding of the material's specific properties.

Core Principle: Hazard Characterization

Proper disposal begins with a thorough understanding of the substance. L-GLUTAMINE-N-T-BOC (ALPHA-15N+) has three key components that inform its handling:

  • L-Glutamine: A common, naturally occurring amino acid, generally not considered hazardous.[1][2]

  • N-t-BOC Group: A tert-butoxycarbonyl protecting group. While the protected amino acid itself is not classified as a hazardous substance, it should be handled with standard laboratory precautions.[3][4] It is incompatible with strong oxidizing agents.[3][5]

  • ALPHA-15N+ Isotope: This is a crucial distinction. Nitrogen-15 (¹⁵N) is a stable, non-radioactive isotope of nitrogen.[6] Therefore, this compound does not require any special radiological handling or disposal procedures.[6][] The waste can be managed based solely on its chemical properties, which are identical to the unenriched (¹⁴N) version of the compound.[6]

Based on available Safety Data Sheets (SDS), L-GLUTAMINE-N-T-BOC is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS).[3][4] However, all laboratory chemicals must be treated with care and disposed of as chemical waste, never as common refuse.[8]

Essential Safety & Personal Protective Equipment (PPE)

Before beginning any disposal procedure, ensure you are equipped with the appropriate PPE to minimize exposure.

  • Eye Protection: Safety glasses with side-shields or safety goggles are mandatory.[1]

  • Hand Protection: Chemically resistant, impervious gloves (e.g., nitrile) should be worn. Dispose of contaminated gloves after use in accordance with good laboratory practices.[3]

  • Body Protection: A standard laboratory coat is required.[3]

  • Respiratory Protection: Not typically required under normal handling of the solid material in well-ventilated areas.[3] If creating fine dust is a possibility, appropriate exhaust ventilation or a dust mask may be necessary.[9]

Step-by-Step Disposal Protocol

The primary factor determining the disposal route is the form of the waste: is it the pure, unused solid, or is it part of a solution?

  • Solid Waste: This includes expired or unused pure L-GLUTAMINE-N-T-BOC (ALPHA-15N+), or contaminated items like weigh boats or paper.

  • Liquid Waste: This applies if the compound has been dissolved in a solvent (e.g., for an experiment). The solvent will dictate the primary hazard class of the waste. For example, if dissolved in methanol (a flammable liquid), the entire solution must be treated as flammable liquid waste.

  • All chemical waste must be collected in a designated, leak-proof container that is chemically compatible with the waste it will hold.[10][11]

  • For Solids: Use a screw-top, wide-mouth container made of polyethylene or another compatible plastic.

  • For Liquids: Use a designated solvent waste container (carboy or bottle), typically provided by your institution's Environmental Health and Safety (EHS) department.[12] Ensure the container material is compatible with the solvent used. For instance, do not store acids in metal containers.[10]

  • Never fill a liquid waste container more than 90% of its capacity to allow for vapor expansion.[10]

Accurate labeling is a critical regulatory requirement.[8][13] Your institution's EHS department will provide specific hazardous waste tags. The label must include:

  • The words "Hazardous Waste".[8]

  • The full, unabbreviated chemical name(s) of all constituents.[8] For mixtures, list every component, including solvents, with their approximate percentages or volumes.

  • The date waste was first added to the container (generation date).[8]

  • The name and contact information of the Principal Investigator (PI).[8]

  • The specific building and room number where the waste was generated.[8]

  • Clear indication of the associated hazards (e.g., Flammable, Corrosive) by checking the appropriate pictograms.[8]

  • Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA) .[12][14]

  • Crucially, segregate waste streams by compatibility. Store containers of L-GLUTAMINE-N-T-BOC (ALPHA-15N+) waste away from strong oxidizing agents.[3][14] Keep acids separate from bases, and oxidizers separate from flammable materials.[14]

  • Keep waste containers securely closed at all times, except when adding waste.[12]

  • Once a waste container is full or has been in storage for the maximum allowed time (e.g., up to 12 months for partially filled containers in an SAA, though this can vary), contact your institution's EHS or Hazardous Waste Management department to schedule a pickup.[12][14]

  • Never pour L-GLUTAMINE-N-T-BOC (ALPHA-15N+), either in solid or liquid form, down the drain. [8][14] This is a violation of regulations set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][12]

Data Summary & Quick Reference
ParameterGuidelineRationale & Source
Waste Classification Non-hazardous solid chemical waste. If in solution, classify by solvent.The compound is not classified as hazardous, and the ¹⁵N isotope is stable (non-radioactive).[3][4][6]
Required PPE Safety glasses, nitrile gloves, lab coat.Standard practice for handling laboratory chemicals to prevent skin/eye contact.[1][3]
Container Type Sealed, compatible plastic container (HDPE preferred).Prevents leaks and ensures chemical compatibility.[8][10]
Key Label Info "Hazardous Waste," full chemical names, PI, date.Required by EPA and OSHA for safety and proper disposal tracking.[8][13]
Storage Location Designated Satellite Accumulation Area (SAA).Ensures waste is managed safely at the point of generation.[12][14]
Incompatibilities Strong oxidizing agents.To prevent potentially hazardous chemical reactions.[3][5]
Disposal Route Via institutional EHS/Hazardous Waste Program pickup.Ensures compliance with federal and local regulations (RCRA).[8][10]
Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of L-GLUTAMINE-N-T-BOC (ALPHA-15N+).

G cluster_start Start: Waste Generation cluster_characterize Step 1: Characterize cluster_solid Solid Waste Path cluster_liquid Liquid Waste Path cluster_end Final Step Start L-GLUTAMINE-N-T-BOC (ALPHA-15N+) Waste Decision What is the waste form? Start->Decision Solid_Container Select & Label Solid Waste Container Decision->Solid_Container Pure Solid or Contaminated Solid Liquid_Container Select & Label Liquid Waste Container (based on solvent) Decision->Liquid_Container Dissolved in Solvent Solid_Storage Store in SAA away from Strong Oxidizers Solid_Container->Solid_Storage Segregate EHS_Pickup Contact EHS for Waste Pickup Solid_Storage->EHS_Pickup Liquid_Storage Store in SAA with Compatible Liquids Liquid_Container->Liquid_Storage Segregate Liquid_Storage->EHS_Pickup

Caption: Decision workflow for disposal of L-GLUTAMINE-N-T-BOC (ALPHA-15N+).

References

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Available at: [Link]

  • Laboratory Waste Management Guidelines. Princeton University Environmental Health & Safety. Available at: [Link]

  • OSHA Guidelines For Labeling Laboratory Chemicals. Spill Containment Blog. Available at: [Link]

  • Laboratories - Overview. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available at: [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. Available at: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available at: [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • How to Dispose of Chemical Waste. Columbia University Environmental Health and Safety. Available at: [Link]

  • How To Store And Dispose Of Radiolabeled Compounds. Moravek, Inc. Available at: [Link]

  • SAFETY DATA SHEET: L-GLUTAMINE. Ajinomoto - AminoScience Division. Available at: [Link]

  • Safety Data Sheet: Boc-L-Glutamine. Carl ROTH. Available at: [Link]

  • Safety Data Sheet: L-Glutamine Solution. Capricorn Scientific. Available at: [Link]

  • Determination of the δ15N of Total Nitrogen in Solids. USGS Publications Warehouse. Available at: [Link]

  • 15N labeling. PROMETHEUS – Protocols. Available at: [Link]

  • Nitrogen removal in maturation ponds: tracer experiments with 15N-labelled ammonia. PubMed. Available at: [Link]

Sources

Personal protective equipment for handling L-GLUTAMINE-N-T-BOC (ALPHA-15N+)

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of L-GLUTAMINE-N-T-BOC (ALPHA-15N+) —a highly specialized, stable-isotope-labeled amino acid derivative—with a dual mandate: safeguarding operator health and preserving the absolute integrity of a high-value reagent. The tert-butyloxycarbonyl (Boc) protected, alpha-15N labeled glutamine is a critical building block in solid-phase peptide synthesis (SPPS), nuclear magnetic resonance (NMR) structural biology, and targeted mass spectrometry assays.

While the unlabeled parent compound (CAS 13726-85-7) is generally recognized as non-hazardous under standard GHS classifications[1], the fine particulate nature of the powder presents inhalation risks and extreme susceptibility to static-induced sample loss. This guide establishes the authoritative protocols for Personal Protective Equipment (PPE), environmental controls, and operational workflows required to handle this compound safely and effectively.

Part 1: Physicochemical & Hazard Profile

To design an effective safety and handling protocol, we must first understand the physicochemical behavior of the molecule. The Boc protecting group enhances stability and solubility[2], but the physical form of the compound dictates our logistical approach.

Table 1: Quantitative Data and Safety Profile of L-GLUTAMINE-N-T-BOC (ALPHA-15N+)

PropertyValue / DescriptionOperational Implication
Appearance White to off-white powder[2]Highly prone to aerosolization and static cling.
Molecular Weight ~247.25 g/mol (15N labeled)Requires precise micro-analytical weighing.
Melting Point 113.00 - 116.00 °C (dec.)[3][4]Stable at room temperature; avoid high heat.
Solubility Soluble in DMF, DMSO, Methanol[4]PPE must resist these organic solvents during reconstitution.
Storage 2-8°C, sealed and dry[2][4]Must be equilibrated to room temp before opening to prevent condensation.
GHS Classification Not classified as hazardous[1][5]Base-level PPE is sufficient for toxicity, but stringent PPE is needed for sample integrity.

Part 2: Mandatory Personal Protective Equipment (PPE) Matrix

The selection of PPE for this compound is driven by the need to prevent mechanical transfer of the powder, protect the operator from nuisance dust, and prevent biological contamination of the 15N-labeled sample.

  • Hand Protection: Nitrile Examination Gloves (EN 374 compliant) [1]

    • Causality: Nitrile provides an excellent barrier against the compound and the organic solvents (like DMF or Methanol) used for its reconstitution[4][6]. Furthermore, gloves prevent human skin enzymes (proteases/amidases) and natural oils from contaminating the highly sensitive 15N-labeled sample.

  • Eye Protection: Safety Goggles with Side Shields (OSHA 29 CFR 1910.133 / EN 166) [3]

    • Causality: The compound is a fine powder. Micro-currents in the lab environment can aerosolize particles, leading to mechanical eye irritation.

  • Body Protection: Standard Laboratory Coat [7]

    • Causality: Prevents particulate accumulation on street clothing. For large-scale transfers, a disposable Tyvek sleeve may be added to prevent static attraction of the powder to the arms.

  • Respiratory Protection: N95 or P2 Particulate Filter (Conditional) [3][8]

    • Causality: While the compound lacks specific target organ toxicity[7], inhalation of any fine powder can cause respiratory irritation. If handling occurs outside a certified fume hood, a particulate respirator is required to block dust inhalation[3].

Part 3: Operational Workflow & Handling Protocol

The following self-validating protocol ensures both safety and zero-loss transfer of the expensive isotope.

Step 1: Thermal Equilibration

  • Remove the sealed vial of L-GLUTAMINE-N-T-BOC (ALPHA-15N+) from 2-8°C storage[2][4].

  • Allow it to sit in a desiccator at room temperature for 30 minutes before opening.

  • Scientific Insight: Opening a cold vial introduces atmospheric moisture. Moisture degrades the acid-sensitive Boc-protecting group over time and causes the powder to clump, ruining its solubility profile.

Step 2: Environmental Preparation

  • Ensure the fume hood or powder-handling enclosure is operating at a safe face velocity (typically 0.4–0.6 m/s)[3].

  • Wipe down the analytical balance with 70% ethanol and allow it to dry.

  • Scientific Insight: Use an anti-static gun (ionizer) on the weighing spatulas and weigh boats. Boc-protected amino acids are notorious for static cling, which can cause the 15N powder to repel from the spatula, leading to inaccurate yields and environmental contamination.

Step 3: Weighing and Transfer

  • Don all required PPE (Gloves, Goggles, Lab Coat)[3].

  • Using a grounded micro-spatula, carefully transfer the required mass into a pre-tared, anti-static weigh boat. Avoid rapid movements to prevent dust formation[3].

  • Promptly seal the source vial and wrap the cap with Parafilm to exclude moisture before returning it to 2-8°C storage.

Step 4: Reconstitution

  • Transfer the weighed powder into the reaction vessel.

  • Add the appropriate solvent (e.g., DMF). The compound is highly soluble in these organic solvents (e.g., 1 mmol in 2 mL DMF)[4][6].

  • Scientific Insight: Always add the powder to the vessel first, then wash the weigh boat with the solvent to ensure quantitative transfer of the expensive 15N isotope.

Workflow A Thermal Equilibration (30 min at RT) B Don PPE (Gloves, Goggles, Coat) A->B C Anti-Static Preparation (Fume Hood) B->C D Micro-Analytical Weighing (Avoid Dust) C->D E Quantitative Transfer & Reconstitution D->E

Fig 1. Step-by-step operational workflow for handling L-GLUTAMINE-N-T-BOC (ALPHA-15N+).

Part 4: Spill Management & Disposal Plan

Even with meticulous technique, spills can occur. Because the compound is not highly toxic[5], the primary goals are containment, minimizing slip-hazards, and preventing cross-contamination.

Immediate Action & Mechanical Recovery:

  • Isolate the spill area. If a large cloud of dust is generated, step back and allow the laboratory ventilation system to clear the air.

  • Do NOT use water to clean up the dry powder initially, as it may form a slippery residue or degrade the compound.

  • Use a dedicated anti-static brush and dustpan to sweep up the solid, or shovel it into suitable containers for disposal[3][5].

Chemical Decontamination & Disposal: 4. Once the bulk powder is removed, wipe the area with a paper towel dampened with 70% ethanol or methanol to dissolve and remove any residual Boc-L-Glutamine. 5. Place all recovered powder and contaminated wipes into a designated solid chemical waste container. 6. Dispose of in accordance with local environmental regulations. Do not flush down the drain or release into the environment[3][5].

SpillLogic S1 Dry Powder Spill Detected S2 Assess Ventilation & Don Respirator S1->S2 S3 Mechanical Sweep (No Water/Aerosols) S2->S3 S4 Solvent Wipe (70% EtOH/MeOH) S3->S4 S5 Solid Waste Disposal (Incineration) S4->S5

Fig 2. Sequential logic for managing dry powder spills of Boc-protected amino acids.

References

  • Carl Roth GmbH. "Safety Data Sheet: Boc-L-Glutamine PEPTIPURE® ≥97 %, for biochemistry." Carl Roth, 1

  • Chem-Impex International. "Boc-L-glutamine - Chem-Impex." Chem-Impex,2

  • CDH Fine Chemical. "MATERIAL SAFETY DATA SHEET: BOC-L-Glutamine." CDH Fine Chemical, 7

  • Fisher Scientific. "SAFETY DATA SHEET: N(alpha)-Boc-L-glutamine." Fisher Scientific, 3

  • ThermoFisher Scientific. "SAFETY DATA SHEET: N(alpha)-Boc-L-glutamine." ThermoFisher, 5

  • Fisher Scientific. "N(alpha)-Boc-D-glutamine, 98+%." Fisher Scientific, 6

  • ChemicalBook. "N-(tert-Butoxycarbonyl)-L-glutamine Properties and Uses." ChemicalBook, 4

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.